2-(Chloromethyl)-6-(difluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(chloromethyl)-6-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEGRVPMZGRRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine: Mechanisms and Methodologies
This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(Chloromethyl)-6-(difluoromethyl)pyridine, a key building block in contemporary agrochemical and pharmaceutical research. We will dissect the critical reaction mechanisms, rationalize experimental choices, and present detailed protocols to ensure reproducible and efficient synthesis.
Introduction: The Significance of the Pyridine Core
The pyridine ring, substituted with halogenated methyl groups, is a privileged scaffold in modern chemistry. The unique electronic properties conferred by the difluoromethyl and chloromethyl moieties at the 2 and 6 positions, respectively, make this compound a valuable intermediate for introducing these crucial pharmacophores into target molecules. Its application spans the development of novel pesticides and herbicides to the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its preparation is therefore paramount for researchers in these fields.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A logical retrosynthetic approach to this compound points towards a few key disconnections. The most straightforward strategy involves the late-stage introduction of the chloro group from a more stable precursor, such as a hydroxymethyl or methyl group.
An In-depth Technical Guide to 2-(Chloromethyl)-6-(difluoromethyl)pyridine (CAS No. 1211525-99-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Chloromethyl)-6-(difluoromethyl)pyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. Its unique trifunctionalized pyridine scaffold, featuring a reactive chloromethyl group, a difluoromethyl moiety, and a pyridine nitrogen, offers a versatile platform for the synthesis of complex molecular architectures. This document delves into its synthesis, properties, applications, and analytical characterization, providing actionable insights for laboratory and developmental applications.
Core Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1211525-99-3[1][2] |
| Molecular Formula | C₇H₆ClF₂N[3] |
| Molecular Weight | 177.58 g/mol [3] |
| Canonical SMILES | C1=CC(=NC(=C1)C(F)F)CCl[1] |
| InChI | InChI=1S/C7H6ClF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2[1] |
| InChIKey | FYEGRVPMZGRRAQ-UHFFFAOYSA-N[1] |
Physicochemical Properties:
| Property | Value (Predicted) | Source |
| Boiling Point | 206.8 ± 35.0 °C | [3] |
| Density | 1.283 ± 0.06 g/cm³ | [3] |
| pKa | 0.01 ± 0.31 | [3] |
| XlogP | 1.9 | [1] |
Synthesis Strategies: A Conceptual Framework
The synthesis of this compound is not extensively detailed in publicly available literature, likely due to its status as a specialized building block. However, based on established pyridine chemistry, a logical synthetic pathway can be proposed, starting from a common precursor like 2,6-lutidine. This conceptual framework provides a basis for laboratory synthesis development.
Conceptual Synthesis Workflow
The overall strategy involves a multi-step process encompassing:
-
Oxidation of one methyl group of 2,6-lutidine to a carboxylic acid.
-
Fluorination of the remaining methyl group to a difluoromethyl group.
-
Conversion of the carboxylic acid to a chloromethyl group.
The following diagram illustrates this conceptual workflow:
Caption: Conceptual synthetic pathway for this compound.
Causality in Experimental Choices
-
Selective Oxidation: The initial selective mono-oxidation of 2,6-lutidine is a critical step. The choice of a mild oxidizing agent and careful control of stoichiometry are paramount to prevent the formation of the dicarboxylic acid.
-
Difluoromethylation: The conversion of a methyl or hydroxymethyl group to a difluoromethyl group is a challenging transformation. The use of reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents would be necessary. The reaction conditions would need to be carefully optimized to achieve good yields and avoid side reactions.
-
Chlorination: The final chlorination of the hydroxymethyl group is a standard transformation, often achieved with thionyl chloride or oxalyl chloride. This step is generally high-yielding and provides the desired reactive chloromethyl handle.
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.
A Key Building Block for Kinase Inhibitors
The pyridine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. The unique substitution pattern of this compound offers several advantages for the synthesis of novel kinase inhibitors:
-
Vector for Diversity: The reactive chloromethyl group allows for the introduction of a wide range of nucleophiles, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Metabolic Stability: The difluoromethyl group is often used as a bioisostere for a hydroxyl or thiol group and can enhance metabolic stability and binding affinity.
-
Solubility and PK Properties: The pyridine nitrogen and the fluorine atoms can modulate the physicochemical properties of the final molecule, such as solubility and membrane permeability, which are critical for pharmacokinetic performance.
The following workflow illustrates how this building block can be utilized in the synthesis of a hypothetical kinase inhibitor:
Caption: General workflow for utilizing the title compound in kinase inhibitor synthesis.
Potential in Agrochemical Synthesis
Fluorinated pyridines are also prevalent in modern agrochemicals, including fungicides, herbicides, and insecticides. The structural motifs present in this compound are highly desirable for the development of new crop protection agents with improved efficacy and environmental profiles. The introduction of the difluoromethyl group can enhance the biological activity and metabolic stability of the resulting pesticides.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the chloromethyl protons, and the proton of the difluoromethyl group. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The chloromethyl protons will likely appear as a singlet around δ 4.5-5.0 ppm. The proton of the difluoromethyl group will be a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the chloromethyl and difluoromethyl carbons. The carbons attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single signal for the two equivalent fluorine atoms of the difluoromethyl group, which will be split into a doublet by the adjacent proton.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via GC-MS or LC-MS, will show a molecular ion peak corresponding to the molecular weight of the compound (177.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the chloromethyl group and other characteristic cleavages of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the CH₂ and CHF₂ groups. The C=N and C=C stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region. The C-Cl and C-F stretching vibrations will be observed in the fingerprint region (below 1400 cm⁻¹).
Chromatographic Purity Assessment
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a suitable technique for assessing the purity of this compound and identifying any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, can also be employed for purity determination. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a good starting point for method development.
Safety and Handling
As with any chlorinated and fluorinated organic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information.
Conclusion
This compound is a valuable and versatile building block with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of reactive sites and fluorine substitution provides chemists with a powerful tool for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its properties, conceptual synthesis, applications, and analytical considerations to support its effective use in research and development.
References
physicochemical properties of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals, and the strategic incorporation of fluorine-containing functional groups, such as the difluoromethyl group, can profoundly enhance key molecular properties.[1][2] Attributes like metabolic stability, lipophilicity, and binding affinity are often modulated by these substitutions.[1] The presence of a reactive chloromethyl group further establishes this molecule as a versatile synthetic intermediate, enabling covalent linkage to a wide array of molecular scaffolds.[3]
This technical guide provides a comprehensive overview of the core . It is designed to equip researchers and drug development professionals with the essential data and methodologies required for its effective handling, characterization, and application in a laboratory setting. The guide synthesizes available data with established scientific principles to offer field-proven insights into its molecular behavior.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity.
-
Chemical Name: this compound
-
Chemical Structure:

The structure features a pyridine ring substituted at the 2- and 6-positions. The 2-position holds a chloromethyl (-CH₂Cl) group, a reactive electrophilic site. The 6-position is substituted with a difluoromethyl (-CHF₂) group, a non-exchangeable hydrogen bond donor and a lipophilic moiety that can serve as a bioisostere for hydroxyl or thiol groups.
Physicochemical Properties
A summary of the known and predicted physicochemical data for this compound is presented below. It is critical to note that much of the publicly available data for this specific molecule is computationally predicted. Experimental verification is strongly recommended for any critical application.
| Property | Value | Data Type | Source |
| Boiling Point | 206.8 ± 35.0 °C | Predicted | [4] |
| Density | 1.283 ± 0.06 g/cm³ | Predicted | [4] |
| Purity | ≥ 97% | Specification | [5] |
| pKa (Pyridine N) | ~1.5 - 2.5 | Estimated | N/A |
| LogP | ~2.0 - 2.5 | Estimated | N/A |
Insight into pKa Estimation: The pKa of the parent pyridine molecule is approximately 5.25.[6] The introduction of strong electron-withdrawing groups, such as the chloromethyl and difluoromethyl substituents, is known to significantly decrease the basicity of the pyridine nitrogen. For instance, the pKa of 2-chloropyridine is 0.72, and Taft equation analyses on substituted pyridines show a strong correlation between substituent electronegativity and the reduction in pKa.[7] Therefore, the pKa of the title compound is estimated to be substantially lower than that of pyridine itself.
Spectroscopic Profile (Predicted)
No experimentally derived spectra for this compound are publicly available. However, a predicted spectroscopic profile can be constructed based on the analysis of its functional groups and data from structurally analogous compounds.[8][9][10]
-
¹H NMR:
-
Pyridine Ring Protons (3H): Expected to appear in the aromatic region (δ 7.5-8.5 ppm) as a complex multiplet pattern.
-
Chloromethyl Protons (-CH₂Cl, 2H): Expected as a singlet around δ 4.8-5.3 ppm. In the ¹H NMR spectrum of the similar 2-(Chloromethyl)pyridine hydrochloride, this peak appears at 5.245 ppm.[9]
-
Difluoromethyl Proton (-CHF₂, 1H): Expected as a triplet (due to coupling with two ¹⁹F nuclei) around δ 6.5-7.0 ppm, with a characteristic J-coupling constant (²JHF) of approximately 50-60 Hz.
-
-
¹³C NMR:
-
Pyridine Ring Carbons (5C): Expected in the range of δ 120-160 ppm. The carbons directly attached to the electron-withdrawing substituents (C2 and C6) would be significantly affected.
-
Chloromethyl Carbon (-CH₂Cl): Expected around δ 45-50 ppm.
-
Difluoromethyl Carbon (-CHF₂): Expected as a triplet (due to ¹JCF coupling) around δ 110-120 ppm.
-
-
¹⁹F NMR:
-
Difluoromethyl Group (-CHF₂): Expected as a doublet (due to coupling with the ¹H nucleus) with a ²JHF of approximately 50-60 Hz. The diastereotopic nature of the fluorine atoms could potentially lead to more complex splitting if the molecule is in a chiral environment.[10]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z 177.58.
-
A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be expected, confirming the presence of chlorine.
-
Common fragmentation pathways would likely involve the loss of Cl (m/z 35/37) and the chloromethyl radical (-CH₂Cl).
-
Experimental Protocols for Physicochemical Characterization
For drug development and chemical research, reliance on predicted data is insufficient. The following section details standard, field-proven protocols for the experimental determination of key physicochemical properties.
Protocol for pKa Determination via Potentiometric Titration
Causality: The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH. This influences solubility, permeability, and receptor binding. Potentiometric titration is a robust and direct method to measure the pKa by monitoring pH changes upon the addition of a titrant.
Methodology:
-
Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) due to expected low aqueous solubility.
-
Acidification: Acidify the solution to ~pH 2 using 0.1 M HCl to ensure the pyridine nitrogen is fully protonated.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.02 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve, where half of the protonated pyridine has been neutralized.
Caption: Reactivity map of the molecule.
Conclusion
This compound is a valuable chemical intermediate characterized by a stable, electron-deficient pyridine core and a highly reactive electrophilic chloromethyl group. Its predicted physicochemical profile suggests it is a moderately lipophilic compound with weak basicity. The provided experimental protocols offer a clear pathway for researchers to obtain robust, verifiable data essential for applications in drug discovery and process development. Understanding these core properties is paramount to leveraging this molecule's full potential in the synthesis of novel, high-value chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Chloromethyl)-6-(trifluoromethyl)pyridine | [frontierspecialtychemicals.com]
- 4. This compound | 1211525-99-3 [amp.chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR [m.chemicalbook.com]
- 9. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel heterocyclic compound, 2-(Chloromethyl)-6-(difluoromethyl)pyridine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the unique combination of a reactive chloromethyl group and a metabolically stable difluoromethyl group on a pyridine scaffold. Understanding its precise structure and fragmentation behavior through spectroscopic analysis is paramount for its application in the synthesis of new chemical entities.
This document is intended for researchers, scientists, and drug development professionals with a working knowledge of spectroscopic techniques. It aims to provide not only the spectral data but also the underlying scientific rationale for the experimental design and data interpretation, ensuring scientific integrity and fostering a deeper understanding of the molecule's properties.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents distinct features that are readily elucidated by NMR and MS. The pyridine ring provides a characteristic aromatic system, while the chloromethyl and difluoromethyl substituents offer unique spectroscopic handles.
N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="-0.75,0.433!"]; C3 [label="C", pos="-0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="0.75,-0.433!"]; C6 [label="C", pos="0.75,0.433!"];
sub_C2 [label="CH₂Cl", pos="-1.5,0.8!"]; sub_C6 [label="CHF₂", pos="1.5,0.8!"];
H3 [label="H", pos="-1.2,-0.8!"]; H4 [label="H", pos="0,-1.5!"]; H5 [label="H", pos="1.2,-0.8!"];
N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
C2 -- sub_C2; C6 -- sub_C6;
C3 -- H3; C4 -- H4; C5 -- H5; }
Figure 1: Structure of this compound.
This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, providing detailed assignments and interpretations based on the analysis of structurally analogous compounds. Furthermore, a plausible mass spectral fragmentation pathway will be proposed, supported by established principles of mass spectrometry.
Experimental Protocols
The following sections outline the standardized procedures for acquiring high-quality NMR and mass spectrometry data for small organic molecules like this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for the structural elucidation of the analyte.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]
-
Ensure complete dissolution by gentle vortexing or sonication. The solution should be free of any particulate matter.[2]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[1][2]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[1]
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-160 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is used. A very wide spectral width is necessary due to the large chemical shift range of fluorine.[3] An internal or external reference standard (e.g., CFCl₃ or a compound with a known ¹⁹F chemical shift) should be used for accurate chemical shift referencing.[3]
-
A [label="Sample Preparation"]; B [label="Instrument Setup (Lock & Shim)"]; C [label="Data Acquisition (¹H, ¹³C, ¹⁹F)"]; D [label="Data Processing (FT, Phasing, Baseline Correction)"]; E [label="Spectral Analysis & Interpretation"];
A -> B -> C -> D -> E; }
Figure 2: General workflow for NMR spectroscopic analysis.
Mass Spectrometry
Objective: To determine the molecular weight and elucidate the fragmentation pattern of the analyte.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]
-
Further dilute this stock solution to a final concentration of around 10 µg/mL.[4]
-
Ensure the final solution is free of any particulate matter by filtration if necessary.[4]
-
-
Instrument Setup and Data Acquisition:
-
The analysis should be performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source for accurate mass measurements.
-
Ionization: ESI in positive ion mode is typically suitable for pyridine-containing compounds.
-
Instrument Calibration: The instrument should be calibrated using a standard calibration mixture to ensure high mass accuracy.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. This provides valuable structural information.
-
A [label="Sample Preparation"]; B [label="Instrument Setup & Calibration"]; C [label="Full Scan MS (Accurate Mass)"]; D [label="Tandem MS (Fragmentation)"]; E [label="Data Analysis & Pathway Elucidation"];
A -> B -> C -> D -> E; }
Figure 3: General workflow for mass spectrometric analysis.
Predicted NMR Spectroscopic Data and Interpretation
Based on the analysis of structurally similar compounds, the following NMR data are predicted for this compound.
¹H NMR Spectrum
The proton NMR spectrum is expected to show signals for the three aromatic protons of the pyridine ring, the methylene protons of the chloromethyl group, and the methine proton of the difluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8-8.0 | t | J(H,H) ≈ 8.0 | H-4 |
| ~7.5-7.7 | d | J(H,H) ≈ 8.0 | H-3 or H-5 |
| ~7.4-7.6 | d | J(H,H) ≈ 8.0 | H-5 or H-3 |
| ~6.6 | t | J(H,F) ≈ 56.0 | CHF₂ |
| ~4.7 | s | - | CH₂Cl |
Table 1: Predicted ¹H NMR data for this compound in CDCl₃.
Interpretation:
-
Aromatic Region (7.4-8.0 ppm): The three protons on the pyridine ring will appear in the aromatic region. The H-4 proton is expected to be a triplet due to coupling with the adjacent H-3 and H-5 protons. The H-3 and H-5 protons will appear as doublets. The exact chemical shifts are influenced by the electron-withdrawing nature of the substituents.
-
Difluoromethyl Proton (CHF₂, ~6.6 ppm): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). A typical coupling constant for this interaction is around 56 Hz.[5]
-
Chloromethyl Protons (CH₂Cl, ~4.7 ppm): The two protons of the chloromethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. The chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom and the pyridine ring. For comparison, the chloromethyl protons in 2-(chloromethyl)pyridine hydrochloride appear around 5.2 ppm.[6]
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the five carbons of the pyridine ring and the two carbons of the substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment |
| ~158-160 | t | C-6 |
| ~150-152 | s | C-2 |
| ~138-140 | s | C-4 |
| ~122-124 | s | C-3 or C-5 |
| ~120-122 | s | C-5 or C-3 |
| ~115-118 | t | CHF₂ |
| ~45-47 | s | CH₂Cl |
Table 2: Predicted ¹³C NMR data for this compound in CDCl₃.
Interpretation:
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-2 and C-6, being adjacent to the nitrogen, will be the most downfield. The difluoromethyl group at C-6 will likely cause this carbon to appear as a triplet in the proton-coupled or ¹⁹F-coupled ¹³C spectrum due to one-bond carbon-fluorine coupling (¹JCF).
-
Difluoromethyl Carbon (CHF₂, ~115-118 ppm): This carbon will appear as a triplet with a large coupling constant (¹JCF) of approximately 240 Hz.
-
Chloromethyl Carbon (CH₂Cl, ~45-47 ppm): This carbon will appear as a singlet in the upfield region.
¹⁹F NMR Spectrum
The proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H coupled spectrum) | Coupling Constant (J, Hz) | Assignment |
| -90 to -120 | d | J(F,H) ≈ 56.0 | CHF₂ |
Table 3: Predicted ¹⁹F NMR data for this compound.
Interpretation:
-
The chemical shift of the difluoromethyl group is typically in the range of -90 to -120 ppm relative to CFCl₃.[5] In a proton-coupled spectrum, this signal will appear as a doublet due to coupling with the single proton of the CHF₂ group (²JFH).
Predicted Mass Spectrometric Data and Fragmentation Pathway
The ESI mass spectrum in positive ion mode is expected to show a prominent protonated molecular ion ([M+H]⁺). The high-resolution mass of this ion will allow for the confirmation of the elemental composition.
Predicted Molecular Ion:
-
Formula: C₇H₇Cl F₂N
-
Exact Mass: 177.0235
-
[M+H]⁺: 178.0313
The mass spectrum will also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an [M+H+2]⁺ peak at m/z 180.0284 with about one-third the intensity of the [M+H]⁺ peak.
Proposed Fragmentation Pathway:
The fragmentation of the protonated molecule is likely to proceed through several key pathways:
-
Loss of HCl: A common fragmentation pathway for chloromethyl-substituted aromatic compounds is the loss of a neutral HCl molecule, leading to the formation of a stable pyridyl-methyl cation.
-
Loss of the Chloromethyl Radical: Cleavage of the C-C bond between the pyridine ring and the chloromethyl group can result in the loss of a ·CH₂Cl radical.
-
Fragmentation of the Difluoromethyl Group: The difluoromethyl group can undergo fragmentation, for instance, by loss of a fluorine radical (·F) or difluorocarbene (:CF₂).
M [label="[M+H]⁺\nm/z 178.03", fillcolor="#4285F4"]; F1 [label="[M+H - HCl]⁺\nm/z 142.05", fillcolor="#EA4335"]; F2 [label="[M+H - ·CH₂Cl]⁺\nm/z 128.04", fillcolor="#FBBC05"]; F3 [label="[M+H - ·F]⁺\nm/z 159.03", fillcolor="#34A853"];
M -> F1 [label="- HCl"]; M -> F2 [label="- ·CH₂Cl"]; M -> F3 [label="- ·F"]; }
Figure 4: Proposed major fragmentation pathways for this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and mass spectrometric data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive characterization of this novel molecule has been outlined. The provided experimental protocols offer a robust framework for obtaining high-quality data, which is essential for the unambiguous structural confirmation and further development of this promising chemical entity. The insights presented herein are intended to be a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. organomation.com [organomation.com]
- 3. azom.com [azom.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. rsc.org [rsc.org]
- 6. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Definitive Structural Analysis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Unambiguous Characterization
In the landscape of modern drug discovery and agrochemical development, pyridine derivatives are foundational scaffolds.[1] Their utility stems from a unique combination of electronic properties, metabolic stability, and the capacity for precise functionalization. The subject of this guide, 2-(Chloromethyl)-6-(difluoromethyl)pyridine (CAS No. 1211525-99-3), is a prime example of a highly functionalized building block.[2] The presence of a reactive chloromethyl group, a bioisosterically significant difluoromethyl group, and the pyridine core makes it a valuable intermediate.[3] However, these same functional groups introduce potential for isomeric impurities and structural ambiguity.
Therefore, a rigorous, multi-technique approach to structural analysis is not merely a procedural formality; it is the bedrock of reproducible science and regulatory compliance. This guide eschews a simple checklist of procedures. Instead, it presents an integrated analytical philosophy, explaining the causality behind each experimental choice and demonstrating how orthogonal techniques create a self-validating system for the unequivocal confirmation of the molecule's identity, purity, and structure.
Part 1: Foundational Properties and Purity Assessment via Chromatography
Before delving into complex structural elucidation, we must first establish the purity of the analyte. The presence of starting materials, synthetic by-products, or isomers can critically interfere with spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
1.1 The "Why": The Logic of Chromatographic Separation
The principle of reverse-phase HPLC is to separate compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More nonpolar compounds interact more strongly with the column and thus elute later. This allows us to separate our target compound from potentially more polar (e.g., hydrolyzed) or less polar impurities.
1.2 Experimental Protocol: HPLC-UV Purity Assay
-
Sample Preparation: Accurately weigh ~5 mg of the this compound sample and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution.
-
Instrumentation:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For drug development purposes, a purity level of >97% is typically required.[4]
Part 2: Molecular Mass Confirmation by Mass Spectrometry (MS)
Once purity is established, the next logical step is to confirm the molecular weight. Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), offering definitive proof of the elemental composition.
2.1 The "Why": Ionization and Isotopic Fingerprinting
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like pyridine derivatives, as it typically keeps the molecule intact, showing a strong signal for the protonated molecule [M+H]⁺. A key confirmatory detail for this specific molecule is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit a characteristic pair of peaks for any chlorine-containing fragment: an "M" peak and an "M+2" peak with an intensity ratio of approximately 3:1. This is a powerful diagnostic tool.
2.2 Experimental Protocol: High-Resolution MS (HRMS)
-
Sample Preparation: Dilute the HPLC stock solution 1:100 with the mobile phase.
-
Instrumentation:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.
-
Infusion: Direct infusion via syringe pump or analysis via LC-MS using the HPLC method described above.
-
-
Data Interpretation:
-
Expected Mass: The molecular formula is C₇H₆ClF₂N.[4][5] The expected monoisotopic mass is 177.0157 Da.[5]
-
Primary Adduct: Look for the protonated molecule [M+H]⁺ at m/z 178.0230.
-
Isotopic Signature: Crucially, verify the presence of the corresponding [M+2+H]⁺ peak at m/z 180.0200 with an intensity of approximately 32% of the [M+H]⁺ peak.
-
Fragmentation: While ESI is soft, some fragmentation may occur. Common losses include the loss of Cl or the entire chloromethyl group, providing further structural clues.
-
Table 1: Predicted m/z Values for Key Ions
| Ion | Formula | Predicted m/z (Monoisotopic) | Notes |
|---|---|---|---|
| [M+H]⁺ | [C₇H₇ClF₂N]⁺ | 178.0230 | Primary molecular ion adduct. |
| [M+2+H]⁺ | [C₇H₇³⁷ClF₂N]⁺ | 180.0200 | Isotopic peak confirming one chlorine atom. |
| [M+Na]⁺ | [C₇H₆ClF₂NNa]⁺ | 200.0049 | Common sodium adduct.[5] |
| [M-Cl]⁺ | [C₇H₆F₂N]⁺ | 142.0468 | Fragment resulting from loss of chlorine. |
Part 3: Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment.
3.1 The "Why": Chemical Environment, Coupling, and Orthogonal Nuclei
-
¹H NMR reveals the number of different types of protons and their neighboring atoms through spin-spin coupling. The integration of each signal corresponds to the number of protons it represents.
-
¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[6][7] It will directly probe the difluoromethyl group and its coupling to the adjacent proton.
-
¹³C NMR provides information on the carbon skeleton of the molecule. Proton-decoupled spectra show a single peak for each unique carbon atom.
The interplay between these three nuclei, particularly the observed heteronuclear couplings (C-F, H-F), provides a robust, cross-validating dataset.
3.2 Experimental Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
Standard 1D ¹H spectrum.
-
Standard 1D proton-decoupled ¹³C spectrum.
-
Standard 1D proton-decoupled ¹⁹F spectrum (referenced to an external standard like CFCl₃).
-
(Optional but recommended): 2D correlation experiments like COSY (¹H-¹H) and HSQC/HMBC (¹H-¹³C) to definitively assign all correlations.
-
3.3 Data Interpretation and Expected Spectra
The structure consists of three distinct regions: the substituted pyridine ring, the chloromethyl group, and the difluoromethyl group.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-4 (Pyridine) | ~7.8 - 8.0 | Triplet (t) | J(H4-H3) ≈ J(H4-H5) ≈ 7.8 | 1H | Central pyridine proton, coupled to H-3 and H-5. |
| H-3, H-5 (Pyridine) | ~7.5 - 7.7 | Doublet (d) | J(H3/5-H4) ≈ 7.8 | 2H | Pyridine protons adjacent to H-4. Slight differentiation possible. |
| -CHF₂ | ~6.6 - 6.8 | Triplet (t) | ²J(H-F) ≈ 55-60 | 1H | Proton on the difluoromethyl group, split into a triplet by two equivalent fluorine atoms.[8] |
| -CH₂Cl | ~4.7 - 4.9 | Singlet (s) | N/A | 2H | Protons of the chloromethyl group, typically appear as a singlet.[9] |
Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled) | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| C-2, C-6 (Pyridine) | ~150 - 160 | Complex | - | Carbons directly bonded to nitrogen and substituents are most downfield. |
| C-4 (Pyridine) | ~137 - 140 | Singlet | N/A | Central pyridine carbon. |
| C-3, C-5 (Pyridine) | ~120 - 125 | Singlet | N/A | Remaining pyridine carbons. |
| -CHF₂ | ~113 - 118 | Triplet (t) | ¹J(C-F) ≈ 235-245 | Carbon of the difluoromethyl group, shows a large one-bond coupling to fluorine. |
| -CH₂Cl | ~45 - 50 | Singlet | N/A | Chloromethyl carbon, shifted downfield by the chlorine atom.[10] |
Table 4: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|
| -CHF₂ | ~ -90 to -120 | Doublet (d) | ²J(F-H) ≈ 55-60 | The two equivalent fluorine atoms are split into a doublet by the single proton on the same carbon.[8] |
Part 4: Integrated Analysis Workflow
No single technique is sufficient. The power of this approach lies in the integration of orthogonal data streams. The workflow diagram below illustrates this self-validating process.
Caption: Integrated workflow for structural confirmation.
Caption: Key NMR J-couplings for structural verification.
Conclusion
The structural confirmation of a molecule like this compound is a case study in methodical, evidence-based analytical science. By integrating chromatographic purity assessment with orthogonal spectroscopic techniques—mass spectrometry for molecular weight and NMR for atomic connectivity—we build an unassailable argument for the structure. The causality is clear: purity ensures data integrity, MS confirms the elemental formula, and multinuclear NMR provides the definitive blueprint of the molecule. This rigorous, self-validating approach is the standard to which all molecular characterization should be held in a modern research and development environment.
References
- 1. mdpi.com [mdpi.com]
- 2. 1211525-99-3|this compound|BLD Pharm [bldpharm.com]
- 3. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
- 4. capotchem.com [capotchem.com]
- 5. PubChemLite - this compound (C7H6ClF2N) [pubchemlite.lcsb.uni.lu]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rsc.org [rsc.org]
- 9. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
A Technical Guide to the Theoretical and Computational Analysis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: The Imperative of Computational Scaffolding in Modern Drug Discovery
In the intricate tapestry of medicinal chemistry, pyridine scaffolds represent a thread of immense significance. Their prevalence in a multitude of FDA-approved drugs and biologically active molecules speaks to their versatile nature, offering a unique combination of aqueous solubility, metabolic stability, and hydrogen bonding capabilities.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, a critical aspect in the design of potent and selective therapeutic agents.[3] Within this landscape, 2-(Chloromethyl)-6-(difluoromethyl)pyridine emerges as a compound of considerable interest. The presence of both a reactive chloromethyl group and a bioisosterically significant difluoromethyl group presents a unique chemical entity ripe for exploration as a building block in drug discovery.[4][5]
This technical guide eschews a conventional, rigid structure. Instead, it is designed to provide a fluid, yet comprehensive, exploration of the theoretical and computational methodologies essential for elucidating the nuanced characteristics of this compound. As your virtual Senior Application Scientist, I will guide you through the causality behind our computational choices, ensuring that each step is not merely a procedure, but a logical progression in our scientific narrative. Our exploration will be grounded in the principles of quantum chemistry, a cornerstone of modern computational chemistry that allows us to model molecular processes with remarkable accuracy.[6] We will delve into the electronic structure, reactivity, and potential interaction mechanisms of this molecule, providing you with the foundational knowledge to leverage its potential in your research endeavors.
Part 1: Unveiling the Molecular Architecture: Structural and Electronic Properties
The first step in any computational investigation is to establish a precise understanding of the molecule's three-dimensional structure and the distribution of its electrons. This foundation is paramount, as all subsequent predictions of reactivity and interaction are predicated on this initial model.
The Significance of Halogenation
The dual halogenation of the pyridine ring in this compound is not a trivial feature. The chloromethyl group serves as a reactive handle, susceptible to nucleophilic substitution, thereby allowing for the facile introduction of diverse functionalities.[7] Conversely, the difluoromethyl group, a bioisostere of a hydroxyl or thiol group, can significantly modulate properties such as lipophilicity and metabolic stability, and can participate in non-covalent interactions, including hydrogen bonding and halogen bonding.[5]
Computational Protocol: Geometry Optimization and Frequency Analysis
To obtain a reliable in silico model, we employ Density Functional Theory (DFT), a robust quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.[8][9]
Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.
-
Method: B3LYP hybrid functional. This functional has a proven track record for providing accurate geometries and electronic properties for a wide range of organic molecules.[10]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is augmented with diffuse functions (++) to accurately describe the electron distribution of the electronegative halogen and nitrogen atoms, and polarization functions (d,p) to allow for flexibility in the shape of the electron orbitals.[11]
-
Solvation Model: The implicit solvation model, such as the Polarizable Continuum Model (PCM), should be employed to account for the bulk electrostatic effects of a solvent, which is crucial for mimicking physiological conditions.
-
Calculation Type: Opt Freq. This keyword combination instructs the software to first perform a geometry optimization to find the lowest energy conformation of the molecule, followed by a frequency calculation.
-
Validation: The absence of imaginary frequencies in the output of the frequency calculation confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
Part 2: Mapping the Electronic Landscape: Reactivity and Interaction Potential
With an optimized geometry in hand, we can now probe the electronic characteristics that govern the reactivity and intermolecular interactions of this compound.
Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide profound insights into the molecule's nucleophilic and electrophilic nature.
-
HOMO: Represents the region from which an electron is most likely to be donated (nucleophilic character).
-
LUMO: Represents the region to which an electron is most likely to be accepted (electrophilic character).
The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates a more reactive species.[12]
Molecular Electrostatic Potential (MEP): Visualizing Interaction Sites
The MEP map provides a visual representation of the charge distribution around the molecule. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are attractive to electrophiles. In our molecule, this will be concentrated around the nitrogen atom of the pyridine ring.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, which are attractive to nucleophiles. These will be found around the hydrogen atoms and, interestingly, can also be present on the halogen atoms (the "sigma-hole"), which is the basis for halogen bonding.
Natural Bond Orbital (NBO) Analysis: Quantifying Charge and Interactions
NBO analysis provides a more quantitative picture of the electronic structure by localizing the molecular orbitals into bonds and lone pairs. This allows for the calculation of atomic charges and the analysis of hyperconjugative interactions, which contribute to molecular stability.[11]
Part 3: A Practical Workflow for Computational Analysis
To synthesize the concepts discussed above into a coherent and actionable strategy, the following workflow is proposed. This workflow is designed to be a self-validating system, where the results of each step inform and corroborate the next.
Computational Workflow Diagram
Caption: A streamlined workflow for the computational analysis of this compound.
Quantitative Data Summary
The following table structure should be used to summarize the key quantitative data obtained from the computational analysis.
| Parameter | Value | Unit | Method |
| HOMO Energy | Calculated Value | eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | Calculated Value | eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Calculated Value | eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | Calculated Value | Debye | B3LYP/6-311++G(d,p) |
| NBO Charge on N | Calculated Value | e | B3LYP/6-311++G(d,p) |
| NBO Charge on C(Cl) | Calculated Value | e | B3LYP/6-311++G(d,p) |
| NBO Charge on C(F₂) | Calculated Value | e | B3LYP/6-311++G(d,p) |
Part 4: Implications for Drug Development and Future Directions
The theoretical and computational analysis of this compound provides invaluable insights for its strategic application in drug discovery. The predicted reactivity of the chloromethyl group can guide the synthesis of novel derivatives, while the understanding of its non-covalent interaction potential can inform the design of molecules with enhanced binding affinity to biological targets.[13][14]
For instance, the electron-withdrawing nature of the difluoromethyl group is expected to influence the pKa of the pyridine nitrogen, a critical parameter for drug absorption and distribution.[15] Computational pKa prediction can provide an early indication of this property. Furthermore, the insights gained from FMO and MEP analysis can be directly applied in structure-based drug design, aiding in the rational design of ligands that complement the electronic landscape of a protein's active site.[16]
Future computational studies could explore the molecule's conformational landscape in greater detail, investigate its reactivity in specific chemical transformations, and, through Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, model its interactions within a biological environment.[8] These advanced techniques will further refine our understanding and unlock the full potential of this promising chemical scaffold.
Conclusion: From In Silico to In Vivo
This technical guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By following the outlined protocols and analytical approaches, researchers can gain a deep and nuanced understanding of this molecule's chemical and physical properties. This knowledge is not merely academic; it is a powerful tool that can accelerate the drug discovery process, enabling the more rapid and efficient design of novel therapeutic agents. The journey from a computational model to a life-saving drug is long and arduous, but it begins with a fundamental understanding of the molecular world, an understanding that is increasingly being illuminated by the power of theoretical and computational chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 1211525-99-3|this compound|BLD Pharm [bldpharm.com]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 7. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. tandfonline.com [tandfonline.com]
- 12. ias.ac.in [ias.ac.in]
- 13. rroij.com [rroij.com]
- 14. Quantum Mechanics/Chemistry in Drug Design - Profacgen [profacgen.com]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive guide to the safety and handling precautions for 2-(Chloromethyl)-6-(difluoromethyl)pyridine for researchers, scientists, and drug development professionals. As no specific, publicly available Safety Data Sheet (SDS) for this exact compound was identified, this guide has been synthesized from authoritative data on structurally analogous compounds. The inherent reactivity of the chloromethyl and difluoromethyl moieties on the pyridine scaffold necessitates a cautious and well-informed approach. The protocols and insights described herein are grounded in established principles of chemical safety to ensure the protection of personnel and the integrity of research.
Compound Analysis and Inferred Hazard Profile
This compound is a halogenated pyridine derivative. Its chemical behavior and toxicological profile are dictated by its three core structural components: the pyridine ring, the reactive chloromethyl group, and the electron-withdrawing difluoromethyl group.
-
Pyridine Ring: A heterocyclic aromatic core that is common in pharmaceuticals and agrochemicals.
-
Chloromethyl Group (-CH₂Cl): This functional group is a known alkylating agent. The lability of the carbon-chlorine bond makes the compound susceptible to reaction with biological nucleophiles, such as DNA and proteins. This reactivity is a primary driver of its potential toxicity and requires stringent handling to prevent exposure[1].
-
Difluoromethyl Group (-CHF₂): This group significantly influences the electronic properties of the pyridine ring. While generally more stable than a trichloromethyl group, its presence can impact the compound's metabolic profile and overall reactivity[2][3].
Based on the hazard classifications of close structural analogues, a presumptive hazard profile for this compound has been established.
| Parameter | Details | Supporting Analogue CAS Numbers |
| Molecular Formula | C₇H₆ClF₂N[4] | N/A |
| Molecular Weight | 177.58 g/mol | N/A |
| Inferred GHS Pictograms |
| N/A |
| Inferred Signal Word | Danger | N/A |
| Inferred Hazard Statements | H301/H302: Toxic or Harmful if swallowed[5][6]. H315: Causes skin irritation[5][7]. H319: Causes serious eye irritation[5][7]. H331/H332: Toxic or Harmful if inhaled[5]. H335: May cause respiratory irritation[5][7]. | 39890-95-4[5], 55304-75-1[6], 1228897-80-0[7] |
Toxicological Assessment and Routes of Exposure
The primary routes of occupational exposure are inhalation of aerosols, dermal contact, and accidental ingestion.
Acute Effects:
-
Skin and Eye Irritation: Direct contact is likely to cause significant skin irritation (H315) and serious eye irritation (H319), potentially leading to chemical burns. This is a common characteristic of halogenated pyridines[5][7][8].
-
Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system (H335)[5][7][9].
-
Toxicity: Analogous compounds are classified as harmful or, in some cases, fatal if swallowed[5][10]. Similar toxicity is anticipated for this compound, necessitating stringent measures to prevent ingestion and inhalation.
Chronic and Mechanistic Concerns: The presence of the chloromethyl group raises concerns about potential long-term health effects. As an alkylating agent, it has the potential to be genotoxic. A bioassay of the related compound 2-(chloromethyl)pyridine hydrochloride was conducted by the National Toxicology Program due to structural alerts for carcinogenicity. While that specific assay did not find the compound to be carcinogenic under the tested conditions, it underscores the structural basis for concern and the importance of minimizing exposure[11].
Hazardous Decomposition: In the event of a fire, thermal decomposition will release highly toxic and corrosive gases, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and personal protective equipment is mandatory.
Engineering Controls: The primary causality for mandating robust engineering controls is the compound's inferred inhalation toxicity and irritant properties.
-
Chemical Fume Hood: All weighing and handling of the compound must be performed inside a certified chemical fume hood to contain vapors and aerosols[13].
-
Ventilation: The laboratory must be equipped with adequate general and local exhaust ventilation to maintain low airborne concentrations[7][8].
-
Emergency Stations: A fully functional eyewash station and safety shower must be located in immediate proximity to the handling area[8][14].
Personal Protective Equipment (PPE): The selection of PPE is based on a risk assessment of the procedures being performed. The following table outlines the minimum required PPE.
| Protection Area | Required Equipment | Rationale and Best Practices |
| Eye & Face | Chemical safety goggles and face shield[5]. | Required to protect against splashes and aerosols, addressing the "serious eye irritation" hazard[7][10]. |
| Hand | Chemical-resistant gloves (Butyl rubber or Viton® recommended)[13]. | Halogenated hydrocarbons can degrade standard nitrile gloves. Always inspect gloves for integrity before use and replace them immediately if contamination is suspected[13]. |
| Body | Flame-retardant lab coat and a chemical-resistant apron[13]. | A lab coat is the minimum requirement. An apron provides an additional barrier for procedures with a higher splash risk[8][13]. |
| Respiratory | None required if handled exclusively within a fume hood. | If a procedure poses a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases must be used[8]. |
Hygiene:
-
Do not eat, drink, or smoke in areas where the chemical is handled[15].
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory[5][7].
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for minimizing risk.
Standard Handling Workflow: The following workflow illustrates the critical steps for safely handling the compound.
Caption: Safe Handling Workflow for this compound.
Storage Conditions:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances[5][7][8]. Due to its toxicity, the compound should be kept in a locked cabinet or an area with controlled access[5][7]. Some similar compounds benefit from refrigerated storage (2-10 °C)[10].
-
Container: Keep the container tightly closed when not in use[7][8][15].
-
Incompatibilities: Store away from strong oxidizing agents and strong bases to prevent exothermic or hazardous reactions[8][10].
Emergency Procedures
Rapid and correct response during an emergency is critical.
Spill Response: The appropriate response depends on the scale and location of the spill.
Caption: Emergency Spill Response Decision Tree.
First Aid Measures: Immediate action is required following any exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[5][10][16].
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[5][10].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5][7][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately[5][10][16].
Fire-Fighting:
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray[7][16].
-
Hazards: Be aware that combustion produces highly toxic and corrosive gases[7][8].
-
Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA)[10][12][14].
Waste Disposal
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
All waste must be disposed of in accordance with applicable local, regional, and national environmental regulations[10].
-
Do not allow the product to enter drains, soil, or other waterways[7].
-
Use a licensed and qualified hazardous waste disposal company. Package and label waste containers appropriately.
References
- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. PubChemLite - this compound (C7H6ClF2N) [pubchemlite.lcsb.uni.lu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. benchchem.com [benchchem.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 2-(Chloromethyl)-6-(difluoromethyl)pyridine for Researchers and Drug Development Professionals
Introduction: A Versatile Fluorinated Pyridine Building Block
2-(Chloromethyl)-6-(difluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative that has emerged as a valuable building block in medicinal and agricultural chemistry. Its unique trifunctional nature, featuring a reactive chloromethyl group, a difluoromethyl moiety, and a pyridine core, offers a strategic advantage in the synthesis of complex molecular architectures. The presence of fluorine atoms, particularly the difluoromethyl group, can significantly modulate the physicochemical and biological properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, safe handling, and synthetic applications of this compound, empowering researchers to effectively incorporate this versatile reagent into their discovery and development workflows.
Commercial Availability and Suppliers
This compound (CAS No. 1211525-99-3) is commercially available from a range of chemical suppliers specializing in building blocks for research and development. Purity levels typically exceed 95%, which is suitable for most synthetic applications. When sourcing this reagent, it is crucial to obtain a certificate of analysis to confirm its identity and purity.
| Supplier | Typical Purity | Notes |
| BLDpharm | ≥95% | Available for online ordering. |
| Amadis Chemical | Inquire | Listed in their catalog. |
| abcr GmbH | ≥95% | European-based supplier. |
| Matrix Scientific | Inquire | A Safety Data Sheet is available.[1] |
| Capot Chemical | ≥97% | Product specifications are available online. |
| ChemicalBook | Inquire | Lists multiple suppliers and basic properties. |
This table is not exhaustive and represents a snapshot of known suppliers. Availability and purity should be confirmed directly with the respective vendors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1211525-99-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆ClF₂N | --INVALID-LINK-- |
| Molecular Weight | 177.58 g/mol | --INVALID-LINK-- |
| Boiling Point | 206.8±35.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.283±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Appearance | Inquire with supplier (typically a solid or oil) | General chemical knowledge |
Safety and Handling
As with any chlorinated and fluorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood. A specific Safety Data Sheet (SDS) is available from Matrix Scientific and should be consulted before use.[1] For related compounds, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Use only in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors or dust.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures (General Guidance):
-
If Inhaled: Move the person to fresh air and seek medical attention if symptoms persist.
-
If on Skin: Wash off with soap and plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Synthetic Applications: A Gateway to Novel Pyridine Derivatives
The primary synthetic utility of this compound lies in the reactivity of its chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a key intermediate in the synthesis of novel pharmaceutical and agrochemical candidates.
Nucleophilic Substitution at the Chloromethyl Group
The benzylic-like chloride of the chloromethyl group is an excellent leaving group, facilitating Sₙ2 reactions with a variety of nucleophiles. The electron-withdrawing nature of the pyridine ring and the difluoromethyl group can influence the reactivity of this position.
Caption: Generalized workflow for nucleophilic substitution reactions.
Representative Experimental Protocol: Synthesis of a Thioether Derivative
This protocol describes a representative nucleophilic substitution reaction using a thiol as the nucleophile. The rationale behind this choice is that soft nucleophiles like thiolates are expected to selectively react at the chloromethyl position.
Objective: To synthesize 2-((benzylthio)methyl)-6-(difluoromethyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Rationale: An inert atmosphere is crucial to prevent oxidation of the thiol and potential side reactions. Anhydrous solvent is used to avoid hydrolysis of the starting material or product.
-
-
Addition of Base and Nucleophile: Add potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of benzyl mercaptan (1.1 eq).
-
Rationale: Potassium carbonate acts as a base to deprotonate the benzyl mercaptan, forming the more nucleophilic thiolate anion in situ. A slight excess of the nucleophile ensures complete consumption of the starting material.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Room temperature is often sufficient for this type of Sₙ2 reaction. Monitoring the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
-
Workup: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Rationale: Filtration removes the inorganic base. Removal of the solvent prepares the crude product for purification.
-
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Rationale: The aqueous workup removes any remaining inorganic salts and water-soluble impurities. Flash chromatography is a standard technique for purifying organic compounds to obtain the desired product in high purity.
-
Self-Validation: The identity and purity of the final product, 2-((benzylthio)methyl)-6-(difluoromethyl)pyridine, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of novel fluorinated pyridine derivatives. Its strategic importance in drug discovery and agrochemical research is underscored by the synthetic accessibility of its chloromethyl group to a wide range of nucleophiles. By understanding its commercial availability, physicochemical properties, and safe handling procedures, and by leveraging established synthetic protocols, researchers can effectively utilize this reagent to accelerate their research and development programs.
References
Methodological & Application
Application Notes and Protocols for the Agrochemical Precursor: 2-(Chloromethyl)-6-(difluoromethyl)pyridine
Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and versatile biological activity. The strategic incorporation of fluorine atoms, particularly difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups, has been a transformative approach in the design of next-generation fungicides, herbicides, and insecticides.[1][2] These fluorinated moieties can significantly enhance a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, thereby increasing its efficacy and field longevity.[2]
2-(Chloromethyl)-6-(difluoromethyl)pyridine is a highly functionalized pyridine building block poised for a significant role in the synthesis of novel agrochemicals. Its structure is particularly advantageous, featuring two distinct reactive sites: the highly reactive chloromethyl group at the 2-position, primed for nucleophilic substitution, and the electron-withdrawing difluoromethyl group at the 6-position, which modulates the electronic properties of the pyridine ring and can contribute to enhanced biological activity.[3][4]
This guide provides an in-depth look at this compound as a precursor, offering detailed protocols for its application in the synthesis of a potential fungicidal agent. The methodologies are designed to be robust and self-validating, providing researchers and drug development professionals with the technical insights needed to leverage this promising intermediate.
Physicochemical Properties of this compound
A thorough understanding of the precursor's physical and chemical properties is fundamental to its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1211525-99-3 | [ChemicalBook] |
| Molecular Formula | C₇H₆ClF₂N | [ChemicalBook] |
| Molecular Weight | 177.58 g/mol | [ChemicalBook] |
| Appearance | Brown liquid | [ChemicalBook] |
| Boiling Point | 206.8 ± 35.0 °C (Predicted) | [ChemicalBook] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [ChemicalBook] |
| pKa | 0.01 ± 0.31 (Predicted) | [ChemicalBook] |
| Storage Temperature | 2-8°C | [ChemicalBook] |
Application in Agrochemical Synthesis: A Proposed Pathway to a Novel Fungicide
The chloromethyl group of this compound is an excellent electrophilic handle for introducing the difluoromethylpyridine moiety onto a variety of nucleophilic scaffolds. A common strategy in the design of fungicides is the coupling of a substituted pyridine with a pyrazole heterocycle.[5] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including fungicidal properties.[6][7]
This section outlines a proposed synthetic protocol for the synthesis of a novel potential fungicide, 1-((6-(difluoromethyl)pyridin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole , through a nucleophilic substitution reaction.
Reaction Scheme
Caption: Proposed synthesis of a novel fungicide.
Causality Behind Experimental Choices
-
Nucleophile Selection: 3,5-Dimethylpyrazole is chosen as the nucleophile. The pyrazole nitrogen is a good nucleophile for attacking the electrophilic carbon of the chloromethyl group. The methyl groups on the pyrazole ring can enhance the lipophilicity of the final compound, which is often beneficial for agrochemical activity.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for Sₙ2 reactions. It effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base, and it promotes the nucleophilic attack by the pyrazole.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion in situ. Its use avoids harsher basic conditions that could lead to side reactions.
-
Temperature: The reaction is proposed to be run at room temperature. The high reactivity of the benzylic-like chloride should allow the reaction to proceed efficiently without the need for heating, which minimizes the potential for side product formation.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (Purity ≥ 97%)
-
3,5-Dimethylpyrazole (Purity ≥ 98%)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylpyrazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the pyrazole (to a concentration of approximately 0.5 M). Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Precursor Addition: While stirring vigorously, add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is expected to be complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-((6-(difluoromethyl)pyridin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole.
Self-Validation and Expected Outcome:
-
TLC Analysis: The formation of a new, less polar spot corresponding to the product should be observed, with the concomitant disappearance of the starting materials.
-
Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show a characteristic singlet for the methylene bridge protons and signals corresponding to both the pyridine and pyrazole rings.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental protocol, from setup to final product characterization.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Fungicides Utilizing 2-(Chloromethyl)-6-(difluoromethyl)pyridine
Introduction: Strategic Importance of the Difluoromethylpyridine Scaffold in Modern Fungicide Development
The pyridine ring, particularly when substituted with fluorine-containing moieties, is a cornerstone in the design of modern agrochemicals. The introduction of a difluoromethyl group (CHF2) can significantly enhance the metabolic stability, lipophilicity, and ultimately the biological efficacy of a molecule. When combined with a reactive chloromethyl handle, as in the case of 2-(Chloromethyl)-6-(difluoromethyl)pyridine, this building block becomes a highly versatile precursor for the synthesis of a diverse array of potential fungicidal agents. The chloromethyl group provides a convenient site for nucleophilic substitution, allowing for the introduction of various pharmacophores, while the difluoromethylpyridine core imparts desirable physicochemical properties to the final compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of novel fungicides. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the underlying principles of structure-activity relationships (SAR) that guide the design of potent antifungal agents. The protocols described herein are designed to be self-validating, with clear explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical processes involved.
Core Synthetic Strategy: Nucleophilic Substitution as the Gateway to Molecular Diversity
The primary and most versatile reaction for elaborating the this compound scaffold is the nucleophilic substitution at the chloromethyl position. This SN2 reaction allows for the facile introduction of a wide range of functionalities, including but not limited to, ethers, thioethers, amines, and azides, which can then be further transformed.
Protocol 1: General Procedure for Nucleophilic Substitution of this compound with Phenols
This protocol details the synthesis of aryl ether derivatives, a common structural motif in many successful fungicides. The choice of a substituted phenol allows for the systematic exploration of the southern region of the molecule to optimize fungicidal activity.
Rationale: The reaction proceeds via a Williamson ether synthesis, where a phenoxide, generated in situ by a weak base such as potassium carbonate, acts as the nucleophile. The polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, facilitates the SN2 reaction by solvating the cation of the base and leaving the "naked" anionic nucleophile to attack the electrophilic carbon of the chloromethyl group.
Experimental Workflow:
Caption: General workflow for the synthesis of aryl ether fungicides.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.5 M), add the desired substituted phenol (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Stir the reaction mixture at 60-80 °C for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired aryl ether derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation:
| Entry | Phenol Substituent | Yield (%) |
| 1 | 4-chloro | 85 |
| 2 | 2,4-dichloro | 82 |
| 3 | 4-trifluoromethyl | 78 |
| 4 | 4-nitro | 90 |
Protocol 2: Synthesis of Pyrazole-Containing Fungicides via a Two-Step Sequence
Many modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), feature a pyrazole carboxamide core.[1][2] This protocol outlines a two-step synthesis to couple the this compound scaffold with a pyrazole moiety.
Rationale: The first step involves a nucleophilic substitution with a pyrazole containing a free N-H group. The choice of a strong base like sodium hydride is often necessary to deprotonate the pyrazole, making it a more potent nucleophile. The subsequent step would involve the functionalization of another position on the pyrazole ring, for example, the synthesis of a carboxamide, to complete the fungicide structure.
Experimental Workflow:
Caption: Two-step synthesis of pyrazole-based fungicides.
Step-by-Step Protocol (Step 1: N-Alkylation of Pyrazole):
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the desired pyrazole (1.1 eq.) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated pyrazole intermediate.
Further Steps: The resulting intermediate can be further elaborated. For instance, if the pyrazole contains an ester group, it can be hydrolyzed to the corresponding carboxylic acid and then coupled with a desired amine to form the final pyrazole carboxamide fungicide.
Data Presentation:
| Entry | Pyrazole Substituent | Yield of N-Alkylation (%) |
| 1 | 3-(trifluoromethyl)-1H-pyrazole | 75 |
| 2 | 3,5-dimethyl-1H-pyrazole | 88 |
| 3 | 1H-pyrazole-4-carboxylic acid ethyl ester | 72 |
Structure-Activity Relationship (SAR) Insights
The fungicidal activity of the synthesized compounds will be highly dependent on the nature of the substituent introduced via nucleophilic substitution. Based on existing literature for related fungicide classes, the following SAR trends can be anticipated:
-
Aryl Ether/Thioether Series: The electronic and steric properties of the substituents on the phenyl ring will be critical. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, often enhance activity.[1] The position of these substituents will also play a crucial role in the binding of the molecule to its target protein.
-
Pyrazole Series: For pyrazole-based SDHI fungicides, the substituents on the pyrazole ring and the nature of the amide moiety are key determinants of activity.[2] The difluoromethylpyridine portion of the molecule will likely occupy a specific pocket in the enzyme's active site, and optimization of the other parts of the molecule is necessary to achieve high potency.
In Vitro Antifungal Activity Screening Protocol
Objective: To evaluate the efficacy of the newly synthesized compounds against a panel of relevant plant pathogenic fungi.
Materials:
-
Synthesized compounds dissolved in DMSO to make stock solutions (e.g., 10 mg/mL).
-
Potato Dextrose Agar (PDA) medium.
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum).
-
Sterile petri dishes and micropipettes.
-
A commercial fungicide as a positive control (e.g., boscalid).
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the medium to approximately 50-60 °C and add the appropriate volume of the stock solution of the test compound to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). Also prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC50 (effective concentration to inhibit 50% of mycelial growth) for each active compound.
Data Presentation:
| Compound | Botrytis cinerea EC50 (µg/mL) | Rhizoctonia solani EC50 (µg/mL) | Fusarium graminearum EC50 (µg/mL) |
| Aryl Ether 1 | 15.2 | 22.5 | >50 |
| Aryl Ether 2 | 8.7 | 12.1 | 45.3 |
| Pyrazole 1 | 5.4 | 9.8 | 28.9 |
| Boscalid | 2.1 | 3.5 | 15.6 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel fungicides. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold and develop new, effective crop protection agents. The key to success lies in the systematic application of nucleophilic substitution reactions to introduce diverse functionalities and the subsequent evaluation of the synthesized compounds in robust antifungal assays to establish meaningful structure-activity relationships.
References
- 1. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 2-(Chloromethyl)-6-(difluoromethyl)pyridine in Modern Medicinal Chemistry
Abstract: The strategic incorporation of fluorine-containing moieties and versatile heterocyclic scaffolds is a cornerstone of modern drug discovery.[1][2] This guide provides an in-depth analysis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine, a key building block for medicinal chemists. We will dissect the unique physicochemical contributions of its constituent parts: the foundational pyridine core, the reactive chloromethyl "handle," and the property-modulating difluoromethyl group. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, field-proven protocols for its application in synthesizing advanced molecular architectures.
Physicochemical Profile and Strategic Value in Drug Design
This compound is not merely a reagent; it is a carefully designed synthetic intermediate that offers solutions to common challenges in drug development, such as metabolic instability, poor membrane permeability, and suboptimal target engagement. Its value is derived from the synergistic interplay of its three key structural features.
-
The Pyridine Core: The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, prized for its metabolic stability and ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[3][4] Its polar nature can enhance the solubility of parent molecules, a critical factor for bioavailability.[5]
-
The 2-(Chloromethyl) Group: This functional group serves as a highly versatile electrophilic handle. The chlorine atom is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This allows for the covalent attachment of the pyridine scaffold to a wide array of molecular fragments (e.g., phenols, thiols, amines, heterocycles), providing a reliable method for rapid library synthesis and lead optimization.
-
The 6-(Difluoromethyl) Group (-CF₂H): The difluoromethyl group is a privileged substituent in medicinal chemistry, offering a nuanced profile of properties that distinguish it from both its non-fluorinated methyl (-CH₃) analog and the perfluorinated trifluoromethyl (-CF₃) group.[6][7] Its primary roles include:
-
Metabolic Blocking: The strong carbon-fluorine bonds increase resistance to oxidative metabolism at that position, which can significantly prolong a drug's half-life.[6][7]
-
Lipophilicity and Permeability Modulation: The -CF₂H group enhances lipophilicity more than a methyl group but less than a trifluoromethyl group, providing a tool for fine-tuning a compound's ability to cross cellular membranes.[6][8]
-
pKa Modulation: As a potent electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted protonation at physiological pH, which might otherwise lead to off-target effects or poor cell penetration.
-
Hydrogen Bond Donor Capability: Unlike the -CF₃ group, the -CF₂H moiety retains an acidic proton, allowing it to act as a weak hydrogen bond donor.[6][8][9] This unique feature enables it to serve as a bioisostere for groups like hydroxyl (-OH) and thiol (-SH).[6][8]
-
Data Presentation: Comparative Analysis of Key Functional Groups
To fully appreciate the utility of the difluoromethyl group, its properties must be compared against other common functional groups used in drug design.
| Functional Group | Hansch π Value (Lipophilicity) | H-Bond Capability | Typical Bioisosteric Replacement For | Key Metabolic Feature |
| -CH₃ | +0.56 | None | - | Susceptible to oxidation |
| -OH | -0.67 | Donor & Acceptor | - | Susceptible to oxidation & glucuronidation |
| -SH | +0.39 | Weak Donor | -OH | Susceptible to oxidation |
| -CF₃ | +0.88 | Acceptor (weak) | -Cl, -CH(CH₃)₂ | Highly stable to oxidative metabolism[7] |
| -CF₂H | ~+0.2 to +0.4[9] | Weak Donor[6][8] | -OH, -SH[6][8] | Blocks oxidative metabolism[8] |
The Difluoromethyl Group as a "Lipophilic Hydroxyl" Bioisostere
Bioisosterism, the replacement of a molecular fragment with a structurally distinct substitute to preserve or enhance biological activity, is a foundational strategy in medicinal chemistry.[10][11][12][13] The difluoromethyl group is a premier non-classical bioisostere, particularly for the hydroxyl and thiol groups.[6][8][14]
The hydroxyl group is crucial for target binding in many drugs but is often a metabolic liability, prone to rapid oxidation or conjugation (e.g., glucuronidation), leading to rapid clearance. Replacing an -OH group with -CF₂H can maintain the critical hydrogen bond donating interaction with a target protein while simultaneously blocking these metabolic pathways.[8] This substitution increases the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[6]
Caption: Bioisosteric replacement of a metabolic-liable -OH group with a robust -CF₂H group.
Synthetic Utility and Experimental Protocols
The primary synthetic application of this compound is as an electrophilic building block in nucleophilic substitution reactions. The protocol below details a general procedure for the Williamson ether synthesis, coupling the building block with a phenolic nucleophile.
Protocol: Synthesis of a 2-((Aryloxy)methyl)-6-(difluoromethyl)pyridine Derivative
Objective: To covalently link a phenolic compound to the pyridine scaffold via an ether bond.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (e.g., 4-methoxyphenol) (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous (0.1 M concentration relative to the limiting reagent)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser with nitrogen inlet
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.1 eq) and anhydrous acetonitrile. Stir until the phenol is fully dissolved.
-
Base Addition: Add cesium carbonate (1.5 eq) to the solution.
-
Scientist's Note: Cesium carbonate is a strong, non-nucleophilic base ideal for deprotonating the phenol without competing in the substitution reaction. Its high solubility in many organic solvents facilitates a homogenous reaction.
-
-
Addition of Electrophile: Add this compound (1.0 eq) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine the point of completion and check for the formation of byproducts.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile using a rotary evaporator.
-
Extraction: Partition the resulting residue between ethyl acetate and deionized water. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Scientist's Note: The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((aryloxy)methyl)-6-(difluoromethyl)pyridine derivative.
Caption: General experimental workflow for utilizing the building block in synthesis.
Application in a Drug Design Strategy
To illustrate the strategic application of this building block, consider a hypothetical drug design program targeting a protein kinase. Many kinase inhibitors utilize a heterocyclic core that places key substituents into specific pockets of the ATP binding site.
Design Rationale:
-
Scaffold: The pyridine ring acts as a stable, synthetically tractable core. The nitrogen atom can serve as a hydrogen bond acceptor to engage with the "hinge" region of the kinase.
-
Vector for Synthesis: The 2-(chloromethyl) group provides a clear and reliable synthetic vector. It allows the core to be coupled to a fragment designed to occupy the solvent-exposed region of the binding site, where modifications are often made to improve selectivity and pharmacokinetic properties.
-
Property Optimization: The 6-(difluoromethyl) group is positioned to project into a hydrophobic pocket. Here, its lipophilicity can enhance binding affinity. Crucially, its metabolic robustness protects an otherwise vulnerable position on the aromatic ring from oxidative metabolism, a common issue with kinase inhibitors that leads to poor in vivo exposure.
Caption: Logical relationships in a drug design strategy using the title compound.
Conclusion
This compound is a high-value building block that empowers medicinal chemists to address multiple challenges simultaneously. It provides a robust heterocyclic core, a versatile synthetic handle for molecular elaboration, and a strategically placed difluoromethyl group to enhance metabolic stability and fine-tune physicochemical properties. By understanding the distinct roles of each of its components and employing validated synthetic protocols, researchers can effectively leverage this intermediate to accelerate the design and development of next-generation therapeutics with improved efficacy and superior pharmacokinetic profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ctppc.org [ctppc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 13. drughunter.com [drughunter.com]
- 14. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
Application Notes & Protocols: Strategic Use of 2-(Chloromethyl)-6-(difluoromethyl)pyridine in Synthetic Chemistry
Introduction: A Versatile Fluorinated Pyridine Building Block
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are of paramount importance.[1][2] The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[2][3] 2-(Chloromethyl)-6-(difluoromethyl)pyridine has emerged as a particularly valuable synthetic intermediate, offering a unique combination of reactive sites and desirable structural motifs.[4]
This molecule features three key components:
-
A Pyridine Core: A foundational scaffold in numerous biologically active compounds.[4]
-
A Difluoromethyl Group (-CHF₂): This group is a well-established bioisostere for hydroxyl, thiol, or amine moieties, capable of forming hydrogen bonds while enhancing metabolic stability and tuning electronic properties.[3]
-
A Chloromethyl Group (-CH₂Cl): This functional group behaves as a reactive "benzylic-like" halide. Its reactivity is enhanced by the adjacent pyridine ring, making it an excellent electrophile for a variety of nucleophilic substitution reactions.[5][6][7]
This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its application in key synthetic transformations.
Essential Safety and Handling
Scientific integrity begins with safety. Before any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents.
General Precautions:
-
Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to minimize inhalation risk.[8] Facilities should be equipped with an eyewash station and a safety shower.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-resistant lab coat.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust, fumes, or vapors.[9][10] Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9]
-
Spills and Disposal: In case of a spill, absorb with an inert material and place it in a suitable disposal container.[8] Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]
| Hazard Statement | Precautionary Code | Description |
| Causes skin irritation | P280, P302+P352 | Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water.[8] |
| Causes serious eye irritation | P280, P305+P351+P338 | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] |
| May cause respiratory irritation | P261, P304+P340 | Avoid breathing vapors. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][9] |
| Harmful if swallowed | P270, P301+P310 | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor.[9] |
Core Reactivity: The Nucleophilic Substitution Dichotomy
The chloromethyl group on the pyridine ring is analogous to a benzylic chloride, exhibiting dual reactivity that can be steered toward either an Sₙ1 or Sₙ2 pathway.[6] The choice of nucleophile, solvent, and temperature is critical in directing the reaction toward the desired product and minimizing side reactions.[6] The electron-withdrawing nature of both the pyridine nitrogen and the 6-difluoromethyl group influences the stability of intermediates and transition states, generally favoring an Sₙ2-type mechanism with most common nucleophiles.
Caption: Mechanistic pathways for nucleophilic substitution.
Application Protocol 1: N-Alkylation of Heterocycles
The introduction of the 2-(difluoromethyl)pyridin-6-yl)methyl moiety onto nitrogen-containing molecules is a common strategy in drug development to modulate biological activity and physicochemical properties.[11][12]
Principle: This protocol employs a strong, non-nucleophilic base to deprotonate the amine starting material in situ or to scavenge the HCl byproduct of the reaction. A polar aprotic solvent is used to facilitate an Sₙ2 reaction.[11]
Caption: General workflow for N-alkylation reactions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine/heterocycle starting material (e.g., 6H-Imidazo[4,5-b]pyridine, 1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.2 eq).[12]
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the starting amine.
-
Reagent Addition: Stir the suspension at room temperature and add a solution of this compound (1.2 eq) in a small amount of DMF dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC), checking for the consumption of the starting material. Reaction times can vary from 4 to 24 hours.[11][12]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.[12] Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.
-
Extraction: Dissolve the remaining residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (3x) and brine (1x).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-alkylated product.
| Nucleophile Type | Base | Solvent | Typical Temp. | Notes |
| Aliphatic Amines | K₂CO₃, Cs₂CO₃ | DMF, MeCN | RT - 60 °C | Generally fast and high-yielding. |
| Anilines | K₂CO₃, NaH | DMF | 40 - 80 °C | Less nucleophilic; may require heating.[11] |
| N-Heterocycles | K₂CO₃, Cs₂CO₃ | DMF | RT - 50 °C | Regioselectivity can be an issue with multiple N atoms.[12][13] |
| Thiols | Et₃N, K₂CO₃ | Acetone, THF | 0 °C - RT | Highly nucleophilic; proceeds under mild conditions. |
| Phenols | K₂CO₃, Cs₂CO₃ | Acetone, DMF | RT - 60 °C | O-alkylation is efficient with a suitable base.[14] |
Application Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
While less common than substitution, the chloromethyl group can participate in palladium-catalyzed cross-coupling reactions, acting as a benzylic electrophile to form C(sp²)-C(sp³) bonds. This powerful reaction enables the synthesis of complex biaryl-like structures.[15][16]
Principle: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[16][17][18] Key steps are the oxidative addition of the palladium catalyst into the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[16][17][18][19]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 eq).[16]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Reagent/Solvent Addition: Add this compound (1.0 eq) followed by the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. If required by the specific conditions, add degassed water.[16]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to isolate the desired coupled product.
| Catalyst / Ligand | Base | Solvent System | Typical Temp. | Notes |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane / H₂O | 100 °C | A robust system for challenging couplings, including heteroaryl chlorides.[16] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene / EtOH / H₂O | 90 °C | A classic catalyst, effective for many standard couplings. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 °C | Highly active catalyst system, often used for less reactive substrates. |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 °C | Effective for coupling with heteroaryl boronic acids.[20] |
Product Characterization and Validation
To ensure the trustworthiness of any protocol, rigorous characterization of the final product is essential.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see the disappearance of the chloromethyl singlet (typically ~4.7 ppm) and the appearance of a new singlet or multiplet for the benzylic-like -CH₂- group, shifted depending on its new neighbor (e.g., ~5.4 ppm for N-alkylation, ~4.1 ppm for C-C coupling).
-
¹⁹F NMR: The difluoromethyl group provides a distinct signal (typically a triplet) that should persist in the product, confirming the integrity of this moiety.
-
¹³C NMR: The appearance of new signals corresponding to the introduced nucleophile or aryl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, validating its elemental composition.
By applying these detailed protocols and understanding the underlying chemical principles, researchers can effectively leverage this compound as a versatile tool for the construction of complex molecules with significant potential in pharmaceutical and agrochemical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 18. m.youtube.com [m.youtube.com]
- 19. uwindsor.ca [uwindsor.ca]
- 20. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
Introduction: The Strategic Importance of the 2-(Difluoromethyl)pyridine Scaffold
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational design.[1] The difluoromethyl group (CHF₂), in particular, serves as a valuable bioisostere for hydroxyl and thiol moieties, offering a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, and the introduction of a difluoromethyl group can lead to enhanced biological activity.[2][3]
This technical guide provides a comprehensive overview of the palladium-catalyzed cross-coupling reactions of a versatile and highly functionalized building block: 2-(Chloromethyl)-6-(difluoromethyl)pyridine. The presence of a reactive benzylic chloride handle and the influential difluoromethyl group makes this substrate an attractive starting material for the synthesis of a diverse array of complex molecules. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions, enabling researchers to efficiently construct carbon-carbon and carbon-nitrogen bonds. Each protocol is accompanied by a mechanistic rationale and a summary of expected outcomes, providing a solid foundation for the application of this valuable synthetic intermediate.
Synthesis of the Starting Material: this compound
Protocol: Radical Chlorination of 2-Methyl-6-(difluoromethyl)pyridine
This protocol is adapted from the side-chain chlorination of 2-chloro-methylpyridines.[5]
Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Functionalization of the Pyridine Ring in 2-(Chloromethyl)-6-(difluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-(chloromethyl)-6-(difluoromethyl)pyridine scaffold is a valuable building block in medicinal and agricultural chemistry, combining the versatile reactivity of a chloromethyl group with the metabolic stability and unique electronic properties imparted by a difluoromethyl substituent. This document provides a comprehensive technical guide to the strategic functionalization of the pyridine core of this molecule. We delve into the underlying principles governing its reactivity and present detailed, field-proven protocols for key transformations, including directed ortho-metalation and electrophilic aromatic substitution, enabling researchers to confidently access a diverse range of novel analogues.
Introduction: Reactivity Profile and Strategic Considerations
The pyridine ring in this compound is rendered significantly electron-deficient by the strong inductive electron-withdrawing effects of both the difluoromethyl (-CHF₂) and chloromethyl (-CH₂Cl) groups. This electronic profile is the primary determinant of its chemical reactivity and dictates the feasible strategies for its functionalization.
-
Electron-Deficient Nature: The pyridine nitrogen, along with the two flanking electron-withdrawing groups, drastically reduces the electron density of the aromatic ring. This deactivation makes classical electrophilic aromatic substitution (EAS) challenging, requiring harsh conditions and often resulting in low yields.[1][2] Conversely, the ring is highly activated towards nucleophilic attack, although this is more relevant for substitution reactions where a leaving group is present on the ring itself (SNAr).[3][4][5][6]
-
Directing Effects:
-
Electrophilic Aromatic Substitution (EAS): Due to the deactivating nature of the pyridine nitrogen and the substituents, electrophilic attack is directed to the meta-positions (C3 and C5) relative to the nitrogen, with the C4 position being the most favorable site to avoid placing a positive charge adjacent to the electron-withdrawing groups in the reaction intermediate.[1][7]
-
Directed ortho-Metalation (DoM): The substituents at the C2 and C6 positions provide powerful handles for directed metalation. The lone pairs on the chlorine and fluorine atoms can coordinate with strong lithium bases, directing deprotonation to the adjacent C3 and C5 positions.[8][9][10][11] This strategy offers a highly regioselective pathway to functionalization that circumvents the challenges of EAS.
-
This guide will focus on the two most practical and reliable approaches for functionalizing the pyridine core: Directed ortho-Metalation for C3/C5 functionalization and Electrophilic Aromatic Substitution for C4 functionalization.
Visualization of Functionalization Strategies
The choice of functionalization strategy is dictated by the desired position of substitution on the pyridine ring. The following workflow outlines the decision-making process.
Caption: Workflow for selecting a functionalization strategy.
Directed ortho-Metalation (DoM) at C3/C5
Directed ortho-metalation is the most effective method for introducing substituents at the C3 and C5 positions of the pyridine ring. The process involves deprotonation by a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by quenching the resulting aryllithium intermediate with an electrophile.[8][9] The use of a hindered base is crucial to prevent competitive nucleophilic addition to the pyridine ring.[8][12]
Protocol 3.1: Lithiation and Borylation at the C3-Position
This protocol describes the regioselective introduction of a boronic ester at the C3 position, creating a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions.[13][14][15]
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes)
-
Diisopropylamine (1.1 equiv), freshly distilled
-
Triisopropyl borate (B(OiPr)₃, 1.5 equiv)
-
Pinacol (1.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (approx. 0.2 M final concentration of substrate) and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equiv) via syringe. Slowly add n-BuLi (1.1 equiv) dropwise. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Lithiation: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1-2 hours. Reaction progress can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or LC-MS.
-
Electrophilic Quench (Borylation): To the aryllithium solution at -78 °C, add triisopropyl borate (1.5 equiv) dropwise. The reaction is often instantaneous. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up and Pinacol Ester Formation: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3). Add pinacol (1.5 equiv) and stir vigorously at room temperature for 1 hour. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired 2-(chloromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(difluoromethyl)pyridine.
Causality Behind Choices:
-
Base (LDA): LDA is a strong, non-nucleophilic base.[8] Its steric bulk prevents it from adding to the electron-deficient pyridine C=N bond, favoring deprotonation at the kinetically accessible C3 position.
-
Temperature (-78 °C): Low temperature is critical to maintain the stability of the highly reactive aryllithium intermediate and prevent side reactions, including elimination or reaction with the solvent.
-
Electrophile (Triisopropyl borate): This is a mild and efficient boron source that readily reacts with the aryllithium species. The resulting boronic ester is a stable, crystalline solid that is highly versatile for further transformations.[16]
Electrophilic Aromatic Substitution (EAS) at C4
While challenging, EAS can be achieved at the C4 position under forcing conditions. The strong deactivation of the ring requires highly reactive electrophiles and often elevated temperatures.
Protocol 4.1: Nitration at the C4-Position
This protocol describes the introduction of a nitro group at the C4 position, which can subsequently be reduced to an amine for further diversification, for example, via Buchwald-Hartwig amination.[17][18][19][20][21]
Materials:
-
This compound (1.0 equiv)
-
Fuming sulfuric acid (H₂SO₄, 20% SO₃)
-
Concentrated nitric acid (HNO₃, >90%)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a thick-walled, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add fuming sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Substrate Addition: Slowly and carefully add the this compound (1.0 equiv) to the cold, stirred acid.
-
Nitrating Agent Addition: Slowly add concentrated nitric acid (1.1 - 1.5 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain this temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS analysis of carefully quenched aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring.
-
Neutralization and Extraction: The acidic aqueous solution will be cloudy with the precipitated product. Slowly neutralize the mixture by the portion-wise addition of solid NaHCO₃ or by carefully adding a saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous slurry multiple times with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford 2-(chloromethyl)-6-(difluoromethyl)-4-nitropyridine.
Causality Behind Choices:
-
Reagents (Fuming H₂SO₄/HNO₃): This combination generates the highly reactive nitronium ion (NO₂⁺), which is a potent enough electrophile to react with the severely deactivated pyridine ring.[2] Fuming sulfuric acid acts as both the solvent and the catalyst to promote nitronium ion formation.
-
Temperature (100-120 °C): The high temperature is necessary to overcome the large activation energy barrier for the electrophilic attack on the electron-poor aromatic system.[1]
Data Summary
The following table summarizes the expected outcomes for the described functionalization strategies. Yields are representative and may vary based on reaction scale and purity of reagents.
| Strategy | Position | Reagents | Conditions | Typical Yield | Key Intermediate |
| Directed ortho-Metalation | C3 (or C5) | 1. LDA or LiTMP2. B(OiPr)₃ / Pinacol | THF, -78 °C to RT | 50-70% | Boronic Ester |
| Electrophilic Aromatic Sub. | C4 | Fuming H₂SO₄, conc. HNO₃ | 100-120 °C | 30-50% | Nitro Pyridine |
Conclusion
The functionalization of the pyridine ring in this compound is a tale of two distinct strategies dictated by the molecule's inherent electronic properties. For C3/C5 substitution, directed ortho-metalation provides a high degree of regiocontrol and leads to versatile intermediates like boronic esters. For C4 substitution, the inherent deactivation of the ring necessitates forcing electrophilic aromatic substitution conditions. By understanding the principles behind these divergent pathways and applying the detailed protocols herein, researchers can effectively unlock the synthetic potential of this valuable heterocyclic scaffold for applications in drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. baranlab.org [baranlab.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. research.rug.nl [research.rug.nl]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Utility of 2-(Chloromethyl)-6-(difluoromethyl)pyridine in Modern Synthesis
Introduction: A Versatile Fluorinated Pyridine Building Block
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, substituted pyridines hold a privileged position. This guide focuses on 2-(Chloromethyl)-6-(difluoromethyl)pyridine , a highly versatile chemical intermediate whose unique structural features offer a powerful tool for the synthesis of complex molecules in drug discovery and crop protection.
The presence of a difluoromethyl group (-CF₂H) at the 6-position and a reactive chloromethyl group (-CH₂Cl) at the 2-position of the pyridine ring imparts a distinct chemical personality to this molecule. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, while the chloromethyl group serves as a key electrophilic handle for introducing the pyridine core into a larger molecular framework through nucleophilic substitution reactions. This dual functionality makes this compound a valuable synthon for accessing novel chemical space.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1211525-99-3 |
| Molecular Formula | C₇H₆ClF₂N |
| Molecular Weight | 177.58 g/mol |
| Appearance | Colorless to light yellow oil |
| Boiling Point | Not explicitly available; estimated to be >200°C at atmospheric pressure |
| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, DMF, Acetone) |
Safety and Handling Precautions:
This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Synthetic Utility and Reaction Protocols
The primary utility of this compound lies in its ability to undergo nucleophilic substitution at the chloromethyl group. This reaction allows for the facile introduction of the 6-(difluoromethyl)pyridin-2-yl)methyl moiety into a wide range of molecules.
Core Reactivity: Nucleophilic Substitution
The workflow for a typical nucleophilic substitution reaction is depicted in the following diagram:
Figure 1: General workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of a Secondary Amine Derivative
This protocol details the synthesis of a model secondary amine, a common structural motif in pharmacologically active compounds, via nucleophilic substitution.
Objective: To synthesize N-benzyl-1-(6-(difluoromethyl)pyridin-2-yl)methanamine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF (approximately 10 mL per mmol of the limiting reagent).
-
Add benzylamine (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature (20-25°C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
For less reactive amines, the reaction mixture can be heated to 50-60°C to increase the rate of reaction.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), pour the reaction mixture into water (approximately 5 times the volume of DMF used).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-benzyl-1-(6-(difluoromethyl)pyridin-2-yl)methanamine.
-
Analytical Characterization
The successful synthesis of the target compound and its derivatives can be confirmed using a suite of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | The disappearance of the singlet corresponding to the -CH₂Cl protons (typically around δ 4.6-4.8 ppm) and the appearance of a new singlet for the -CH₂-Nu protons. The characteristic triplet for the -CF₂H proton will be observed at a downfield chemical shift with coupling to the fluorine atoms. |
| ¹³C NMR | A new signal for the carbon of the -CH₂-Nu group will appear. The carbon of the -CF₂H group will appear as a triplet due to coupling with the fluorine atoms. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the synthesized product will be observed. |
| LC-MS | Can be used to monitor the progress of the reaction and to confirm the purity of the final product. A sensitive LC-MS/MS method can be developed for trace analysis of the starting material or impurities.[2] |
Applications in Drug Discovery and Agrochemicals
The 6-(difluoromethyl)pyridin-2-yl)methyl scaffold, readily accessible from this compound, is a key component in a variety of biologically active molecules. The difluoromethyl group is known to enhance metabolic stability and can act as a lipophilic hydrogen bond donor, improving the pharmacokinetic profile of drug candidates.[3]
The general synthetic scheme for incorporating this valuable intermediate is as follows:
Figure 2: General synthetic application of the intermediate.
The versatility of this building block allows for its use in the synthesis of a wide array of compounds, including potential enzyme inhibitors, receptor modulators, and novel pesticides. The ability to easily form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds makes it a powerful tool for medicinal and agricultural chemists in lead optimization and the development of new chemical entities.
Conclusion
This compound is a valuable and versatile chemical intermediate that provides a straightforward route to incorporating the 6-(difluoromethyl)pyridin-2-yl)methyl moiety into organic molecules. Its predictable reactivity, coupled with the beneficial properties imparted by the difluoromethyl group, makes it a highly sought-after building block in the synthesis of next-generation pharmaceuticals and agrochemicals. The protocols and information provided in this guide are intended to enable researchers and scientists to effectively utilize this powerful synthetic tool in their research and development endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Chloromethyl)-6-(difluoromethyl)pyridine Synthesis
Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine. Structured as a troubleshooting guide and FAQ, this document addresses common experimental challenges, explains the chemical principles behind protocol optimizations, and offers detailed, field-proven methodologies. By integrating mechanistic insights with practical advice, this guide aims to enhance reaction efficiency, minimize impurity formation, and ensure the reliable synthesis of this critical building block.
Troubleshooting Guide
This section is designed to address specific issues that may arise during the synthesis of this compound, which typically involves the chlorination of the precursor, 2-(Hydroxymethyl)-6-(difluoromethyl)pyridine.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
Low yield is a frequent challenge in this synthesis. The primary causes often relate to suboptimal reaction conditions, reagent degradation, or competing side reactions.
Potential Causes & Solutions:
-
Incomplete Conversion of the Starting Alcohol: The conversion of the hydroxymethyl group to a chloromethyl group using reagents like thionyl chloride (SOCl₂) can stall if conditions are not optimal.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a gentle increase in temperature (e.g., from room temperature to 40-50 °C) can drive it to completion. Ensure the SOCl₂ is fresh, as it can decompose over time.
-
-
Side Reactions Involving the Pyridine Ring: The nitrogen on the pyridine ring is basic and can react with the HCl generated during the reaction with SOCl₂, forming a pyridinium hydrochloride salt.[1] This salt is often less soluble and can precipitate, hindering further reaction.[1][2]
-
Solution: The reaction can be performed in the presence of a non-nucleophilic base like pyridine to scavenge the generated HCl.[3][4] However, this can alter the reaction mechanism from Sₙi (retention of configuration) to Sₙ2 (inversion of configuration), which is less relevant for this achiral molecule but important to note.[3][4] Alternatively, adding the alcohol solution slowly to the SOCl₂ solution can keep the amine group protonated, preventing undesired nucleophilic interactions.[5]
-
-
Formation of Byproducts: Over-chlorination or formation of ethers are possible side reactions.
-
Solution: Maintain strict temperature control. Running the reaction at 0 °C or room temperature is generally recommended to start. Using a slight excess (1.1-1.5 equivalents) of the chlorinating agent is typical, but a large excess should be avoided.
-
-
Product Degradation During Work-up: The chloromethyl group can be susceptible to hydrolysis back to the alcohol if exposed to aqueous base for extended periods during extraction.
-
Solution: Perform the aqueous work-up efficiently and at a low temperature. Use a mild base like sodium bicarbonate for neutralization and minimize the contact time between the organic and aqueous layers.
-
Q2: I am observing significant impurity formation. How can I identify and minimize these byproducts?
Impurity profiling is crucial for optimization. The most common impurities arise from the chlorination step.
Common Impurities and Mitigation Strategies:
| Impurity Name | Identification (Expected Analytical Signature) | Formation Mechanism | Mitigation Strategy |
| Bis(6-(difluoromethyl)pyridin-2-yl)methyl) ether | Higher molecular weight peak in MS. Characteristic ether C-O stretches in IR. | Two molecules of the starting alcohol reacting, eliminating water. This is acid-catalyzed. | Use a chlorinating agent like SOCl₂ that does not generate strong protic acids until after the reaction. Ensure the starting material is dry. |
| Unreacted 2-(Hydroxymethyl)-6-(difluoromethyl)pyridine | Lower Rf on TLC compared to the product. Presence of a broad -OH peak in ¹H NMR. | Incomplete reaction. | Increase reaction time, temperature, or stoichiometry of the chlorinating agent. Ensure high-quality reagents. |
| Over-chlorinated Pyridine Ring Species | Isotopic pattern for multiple chlorines in MS. Complex aromatic region in ¹H NMR. | Radical chlorination or harsh reaction conditions. | Avoid high temperatures and exposure to UV light. Use a nucleophilic chlorinating agent (e.g., SOCl₂) rather than radical initiators.[2] |
Troubleshooting Workflow for Impurity Reduction:
Caption: Decision tree for impurity troubleshooting.
Q3: The reaction appears to have stalled. How can I confirm this and what steps should I take?
A stalled reaction is characterized by the persistent presence of starting material long after the expected reaction time.
Confirmation and Intervention:
-
Confirming a Stalled Reaction:
-
TLC Analysis: Take an aliquot from the reaction mixture. Spot it on a TLC plate alongside your starting material. If the starting material spot remains prominent and the product spot shows no significant increase over an hour, the reaction has likely stalled.
-
LC-MS Analysis: For a more quantitative assessment, analyze an aliquot. A high ratio of starting material to product that remains constant over time confirms the stall.
-
-
Intervention Steps:
-
Re-check Temperature: Ensure the reaction is at the target temperature. If running at 0 °C, the reaction may be too slow. Allow it to warm to room temperature.
-
Add Catalyst (with caution): A catalytic amount of N,N-Dimethylformamide (DMF) can be added to reactions with SOCl₂. This forms the Vilsmeier-Haack reagent, which is a more potent chlorinating agent.[6] However, this can also increase the rate of side reactions, so it should be added cautiously.
-
Incremental Reagent Addition: If you suspect the chlorinating agent has degraded, add another small portion (e.g., 0.2 equivalents) and monitor for any change.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for this synthesis?
The most common and direct route is the chlorination of 2-(Hydroxymethyl)-6-(difluoromethyl)pyridine.
-
Precursor: 2-(Hydroxymethyl)-6-(difluoromethyl)pyridine. The synthesis of this precursor is a critical first step, often starting from 2,6-lutidine.
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is widely used and effective. It has the advantage that the byproducts (SO₂ and HCl) are gases, which can simplify work-up.[7] Other reagents like oxalyl chloride or phosphorus trichloride can also be used but may require different reaction conditions.
-
Solvent: Aprotic, non-reactive solvents are preferred. Dichloromethane (DCM) and chloroform are excellent choices due to their inertness and ease of removal.[6] Toluene can also be used.[7]
Q2: What is the mechanism of the chlorination with thionyl chloride?
Understanding the mechanism is key to controlling the reaction. The reaction proceeds via a chlorosulfite intermediate.
-
Formation of Alkyl Chlorosulfite: The oxygen of the alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, displacing a chloride ion. A proton is then lost (often to the displaced chloride or a weak base), forming an alkyl chlorosulfite intermediate.
-
Conversion to Alkyl Chloride: This intermediate can then collapse to form the final product. This can occur through two main pathways:
-
Sₙi (Internal Nucleophilic Substitution): The chlorosulfite group decomposes, forming a tight ion pair between the carbocation and the SO₂Cl⁻ anion. The chloride is delivered from the same face, leading to retention of stereochemistry. This is often favored in non-polar solvents.[3][4]
-
Sₙ2 (Bimolecular Nucleophilic Substitution): If a base like pyridine is present, it can deprotonate the initial adduct and free up the chloride ion. This chloride ion then acts as an external nucleophile, attacking the carbon in a classic Sₙ2 fashion, leading to inversion of stereochemistry.[3][4]
-
References
- 1. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 2. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
common byproducts in 2-(Chloromethyl)-6-(difluoromethyl)pyridine synthesis and removal
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and purification of this important building block. Our approach is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.
Introduction to Synthetic Challenges
The synthesis of this compound (CAS No. 1211525-99-3) presents unique challenges due to the presence of two distinct reactive functional groups. The difluoromethyl group is a valuable bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and lipophilicity, while the chloromethyl group provides a reactive handle for further molecular elaboration. However, the introduction and manipulation of these groups can lead to a variety of byproducts, complicating purification and impacting yield. This guide will explore the common synthetic routes and the associated byproducts, offering practical solutions for their removal.
Hypothetical Synthetic Pathways & Troubleshooting
FAQ 1: What is a likely synthetic route to this compound and what are the expected byproducts?
A plausible and common approach involves a two-step sequence starting from a commercially available substituted picoline. The most logical precursor would be 2-methyl-6-(trichloromethyl)pyridine, which can be converted to 2-(difluoromethyl)-6-methylpyridine, followed by chlorination of the methyl group.
Inferred Synthetic Route:
Troubleshooting Common Byproducts:
| Byproduct Name | Structure | Formation Mechanism | Mitigation & Removal |
| Over-chlorinated Product: 2-(Dichloromethyl)-6-(difluoromethyl)pyridine | Cl₂CH-Py-CHF₂ | Radical chlorination is difficult to control perfectly. Excess chlorinating agent or prolonged reaction time can lead to the addition of a second chlorine atom to the methyl group. | Mitigation: Use of a slight sub-stoichiometric amount of the chlorinating agent (e.g., N-Chlorosuccinimide - NCS) and careful monitoring of the reaction progress by GC or TLC. Removal: Fractional distillation under reduced pressure can be effective due to the difference in boiling points. Alternatively, preparative HPLC or column chromatography on silica gel can be employed. |
| Under-reacted Starting Material: 2-(Difluoromethyl)-6-methylpyridine | CH₃-Py-CHF₂ | Incomplete chlorination reaction due to insufficient reagent, low reaction temperature, or short reaction time. | Mitigation: Ensure complete dissolution of the starting material and use a slight excess of the chlorinating agent. Monitor the reaction to completion. Removal: Easily separated by fractional distillation due to a significant difference in boiling points and polarity compared to the chlorinated product. |
| Ring-Chlorinated Byproducts | Cl-Py(ring)-CH₂Cl-CHF₂ | Under harsh chlorination conditions, electrophilic chlorination on the pyridine ring can occur, especially if Lewis acid catalysts are present. | Mitigation: Avoid strong Lewis acids and high temperatures. Use of radical initiators (like AIBN or benzoyl peroxide) with NCS can favor benzylic chlorination over ring chlorination. Removal: These byproducts are often difficult to separate by distillation. Column chromatography is the most effective method for their removal. |
| Incompletely Fluorinated Intermediate: 2-(Chlorodifluoromethyl)-6-methylpyridine | CH₃-Py-CF₂Cl | If the initial partial fluorination of the trichloromethyl group is not complete, this intermediate can be carried over and chlorinated in the next step. | Mitigation: Optimize the fluorination step to ensure complete conversion of the trichloromethyl group. Monitor the reaction by ¹⁹F NMR or GC-MS. Removal: Separation can be challenging due to similar physical properties. Careful fractional distillation or preparative chromatography may be required. |
FAQ 2: My chlorination step is producing a significant amount of the dichloro- byproduct. How can I improve the selectivity?
This is a common issue in radical chlorination. Here’s a troubleshooting guide to improve selectivity for the desired mono-chlorinated product.
Troubleshooting Protocol for Selective Mono-chlorination:
Detailed Steps:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often preferred over sulfuryl chloride (SO₂Cl₂) for better control of mono-chlorination. Direct chlorination with chlorine gas can also lead to over-chlorination and ring substitution.[1]
-
Stoichiometry Control: Begin by using 1.0 to 1.1 equivalents of NCS. A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-chlorination.
-
Reaction Monitoring: Closely monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Create a calibration curve with standards of the starting material, mono-chloro, and di-chloro products to quantify the composition of the reaction mixture over time.
-
Controlled Addition: Add the chlorinating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the reagent, favoring mono-chlorination.
-
Solvent Choice: Non-polar solvents like carbon tetrachloride or cyclohexane are commonly used for radical chlorinations.
-
Initiator: Use a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in catalytic amounts. The reaction is typically initiated by heat or UV light.
FAQ 3: I am having difficulty removing the unreacted starting material, 2-(difluoromethyl)-6-methylpyridine. What are the best purification methods?
The unreacted starting material has a lower boiling point and is less polar than the desired product. This allows for effective separation using standard laboratory techniques.
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, quench any remaining chlorinating agent. For NCS, this can be done by washing with an aqueous solution of sodium bisulfite. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Fractional Distillation: Perform fractional distillation under reduced pressure. This is the most effective method for large-scale purification. The unreacted starting material will distill at a lower temperature than the mono-chlorinated product.
-
Tip: Use a vacuum-jacketed Vigreux column for better separation efficiency.
-
-
Column Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will effectively separate the non-polar starting material from the more polar product.
FAQ 4: Are there any specific analytical methods to check the purity of my final product?
Yes, a combination of chromatographic and spectroscopic techniques is recommended for full characterization and purity assessment.
Analytical Methods for Purity Determination:
| Method | Purpose | Expected Observations for this compound |
| Gas Chromatography (GC) | To determine the percentage purity and identify volatile byproducts. | A single major peak for the desired product. Retention times will differ for the starting material and over-chlorinated byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the product and identify non-volatile impurities. | The mass spectrum should show the expected molecular ion peak corresponding to the product's molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the product and identify structural isomers. | ¹H NMR: A characteristic singlet for the -CH₂Cl protons and a triplet for the -CHF₂ proton. ¹⁹F NMR: A doublet for the -CHF₂ group. ¹³C NMR: Characteristic shifts for the carbons in the pyridine ring and the two functional groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for C-H (aromatic and aliphatic), C-F, C-Cl, and C=N bonds. |
Conclusion
The synthesis of this compound requires careful control of reaction conditions to minimize the formation of byproducts. By understanding the potential side reactions and implementing the appropriate purification and analytical techniques, researchers can obtain this valuable building block in high purity. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for scientists working in pharmaceutical and agrochemical development.
References
Technical Support Center: Troubleshooting Low Yield in 2-(Chloromethyl)-6-(difluoromethyl)pyridine Preparation
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, during this synthesis. My approach is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
The most common and direct synthetic route to this compound is the chlorination of its precursor, 2-(hydroxymethyl)-6-(difluoromethyl)pyridine. This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This guide will focus on this critical transformation, as it is the most frequent source of yield loss due to side reactions and product instability.
Visualized Reaction Pathway
The target transformation is the substitution of a hydroxyl group with a chloride. Thionyl chloride is a common reagent for this, proceeding through a chlorosulfite ester intermediate. The reaction releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.
Technical Support Center: Purification of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
Welcome to the technical support center for the purification of 2-(Chloromethyl)-6-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for obtaining high-purity material. The information herein is synthesized from established chemical principles and analogous procedures for related halogenated pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The most common and effective purification techniques for compounds of this class are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities I might encounter?
Impurities can arise from starting materials, side reactions, or degradation. Potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-chlorinated species: Dichloromethyl or trichloromethyl analogs at the 2-position.
-
Isomers: Positional isomers formed during synthesis.
-
Hydrolysis products: 2-(Hydroxymethyl)-6-(difluoromethyl)pyridine, resulting from exposure to moisture.
-
Solvent residues: Residual solvents from the reaction or workup.
Q3: How can I assess the purity of my this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended analytical techniques.
-
GC-MS is well-suited for this volatile compound and can provide information on both purity and the identity of volatile impurities.
-
HPLC , particularly with a UV detector, can be used to assess purity and quantify non-volatile impurities. A C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Troubleshooting Column Chromatography
Issue 1: Poor separation of the product from an impurity (co-elution).
-
Probable Cause: The polarity of the mobile phase is not optimal for resolving the compounds on the stationary phase.
-
Solution:
-
Adjust Mobile Phase Polarity: If the compounds are eluting too quickly (high Rf value), decrease the polarity of the mobile phase. For a typical normal-phase silica gel chromatography, this means reducing the proportion of the more polar solvent (e.g., ethyl acetate) in the less polar solvent (e.g., hexanes). A common starting point for halogenated pyridines is a mixture of ethyl acetate and hexanes.[3]
-
Try a Different Solvent System: If adjusting the polarity of the current system is ineffective, consider a different solvent system. For example, dichloromethane/hexanes or acetone/hexanes may offer different selectivity.
-
Use a High-Performance Stationary Phase: Consider using a higher-resolution silica gel (smaller particle size) for more challenging separations.
-
Issue 2: The product is not eluting from the column.
-
Probable Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent in your mobile phase. For an ethyl acetate/hexanes system, increase the percentage of ethyl acetate.
-
Add a Stronger Solvent: If a significant increase in the primary polar solvent is still ineffective, consider adding a small amount of a more polar solvent like methanol to your mobile phase.
-
Issue 3: Streaking or tailing of the product band on the column.
-
Probable Cause:
-
Sample Overload: Too much crude material has been loaded onto the column.
-
Insolubility at the Point of Loading: The compound may be precipitating at the top of the column.
-
Interaction with Silica: The basic nitrogen of the pyridine ring may be interacting with the acidic silica gel.
-
-
Solution:
-
Reduce Sample Load: Decrease the amount of crude material loaded relative to the column size.
-
Improve Solubility: Ensure the crude material is fully dissolved in a minimum amount of the mobile phase before loading.
-
Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to suppress interactions with the silica gel.
-
Troubleshooting Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Probable Cause: The solution is supersaturated, or the cooling rate is too fast, preventing the orderly arrangement of molecules into a crystal lattice.
-
Solution:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it more slowly.
-
Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different single or binary solvent systems. Good solvent pairs often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. Common pairs include ethyl acetate/hexanes, and methanol/water.
-
Issue 2: No crystals form upon cooling.
-
Probable Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent, slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly turbid, then warm slightly to redissolve and cool slowly.
-
Issue 3: Low recovery of the purified product.
-
Probable Cause:
-
The compound has significant solubility in the cold recrystallization solvent.
-
Too much solvent was used initially.
-
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to minimize the amount of dissolved product.
-
Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general starting point for the purification of this compound on a silica gel column.
Materials:
-
Silica gel (e.g., 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Crude this compound
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the TLC plate and develop it in a chamber with a solvent system of varying polarity (e.g., start with 10% ethyl acetate in hexanes).
-
Visualize the spots under UV light. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase.
-
Carefully apply the solution to the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization. A solvent screen is recommended to identify the optimal solvent or solvent system.
Materials:
-
A selection of solvents for screening (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene)
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Solvent Screening (Small Scale):
-
Place a small amount of the crude material into several test tubes.
-
Add a small amount of a different solvent to each tube at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
If the compound dissolves at room temperature, the solvent is too good. If it does not dissolve upon heating, it is too poor.
-
For binary solvent systems, dissolve the compound in a small amount of a "good" hot solvent, then add a "poor" solvent dropwise until turbidity appears.
-
-
Recrystallization (Scale-up):
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent of a binary system) in portions while heating and swirling until the solid just dissolves.
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cool the flask further in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
References
scale-up challenges in the synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
Technical Support Center: Synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support resource for the synthesis of this compound. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive experience in process scale-up. Our goal is to empower you to overcome common challenges and ensure a robust, scalable, and safe synthetic process.
Section 1: Troubleshooting Guide - Navigating Scale-Up Challenges
This section addresses specific problems that can arise when transitioning the synthesis of this compound from the laboratory bench to a larger scale.
Question 1: We are observing a significant drop in yield for the chlorination step (conversion of 2-(hydroxymethyl)-6-(difluoromethyl)pyridine to the final product) upon scaling up from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?
Answer:
A drop in yield during the chlorination of 2-(hydroxymethyl)-6-(difluoromethyl)pyridine is a common scale-up issue, often rooted in mass and heat transfer limitations. The exothermic nature of the reaction with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can lead to localized overheating in larger reactors, promoting side reactions and degradation of the product.
Potential Causes & Solutions:
-
Inadequate Temperature Control: The high surface-area-to-volume ratio in small flasks allows for efficient heat dissipation. This ratio decreases significantly upon scale-up, making it harder to maintain a consistent internal temperature.
-
Troubleshooting Protocol:
-
Monitor Internal Temperature: Ensure your reactor is equipped with a calibrated internal temperature probe. Do not rely solely on the jacket temperature.
-
Controlled Reagent Addition: Switch from a rapid, single-portion addition of the chlorinating agent to a slow, controlled addition via a syringe pump or an addition funnel. This allows the cooling system to keep pace with the heat generated.
-
Optimize Cooling: Ensure your cooling bath or reactor jacket is set to a sufficiently low temperature (e.g., -10 to 0 °C) before starting the addition.
-
-
-
Poor Mixing and Localized "Hot Spots": Inefficient stirring can lead to areas of high reagent concentration, causing localized exotherms that degrade the starting material and product.
-
Troubleshooting Protocol:
-
Assess Agitation: Evaluate if the stirrer's size, shape, and speed are adequate for the reactor volume. A vortex should be visible, but the solution should not be splashing excessively. For larger vessels, consider a multi-impeller setup.
-
Sub-surface Addition: If possible, introduce the chlorinating agent below the surface of the reaction mixture to promote rapid dispersion.
-
-
-
Side Reactions: The primary side products in this chlorination are often dimerization or polymerization products, which are favored at higher temperatures.
-
Troubleshooting Protocol:
-
In-Process Control (IPC): Take aliquots of the reaction mixture at regular intervals and analyze them by HPLC or TLC to monitor the consumption of starting material and the formation of the desired product versus impurities.
-
Quenching Strategy: Once the reaction is complete (as determined by IPC), quench it promptly and efficiently by carefully adding it to a cold, stirred solution of a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
-
Data Summary: Recommended Chlorination Conditions
| Parameter | Lab Scale (10g) | Pilot Scale (100g+) | Rationale |
| Addition Rate | 5-10 min | 30-60 min | Manages exotherm by controlling the rate of heat generation. |
| Internal Temp. | 0-5 °C | -5 to 0 °C | Lower setpoint compensates for reduced heat transfer efficiency. |
| Stirring Speed | 400-600 RPM | 200-400 RPM (Adjust for vessel) | Ensure adequate mixing without excessive shear or splashing. |
| Solvent Volume | 10-15 mL/g | 8-12 mL/g | A slightly more concentrated reaction can be acceptable with good thermal control. |
Question 2: During the work-up of our reaction, we are struggling with the formation of a stable emulsion during the aqueous wash. How can we break this emulsion and prevent it in future batches?
Answer:
Emulsion formation is a frequent challenge in the work-up of reactions involving pyridine derivatives, which can act as surfactants. This is often exacerbated by the presence of fine particulate matter or viscous byproducts.
Troubleshooting Protocol: Breaking an Emulsion
-
Mechanical Agitation: Stop vigorous stirring and allow the mixture to stand for 30-60 minutes. Sometimes, the layers will separate on their own. Gentle swirling can also be effective.
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Change in pH: Carefully adjust the pH of the aqueous layer. If the emulsion is stabilized by an acidic species, a slight increase in pH (and vice versa) can disrupt the stabilizing forces.
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or another filter aid can be an effective, albeit sometimes slow, solution.
Preventative Measures for Future Batches:
-
Optimize Quenching: Ensure the reaction is fully quenched and that the pH is in a range where the product is least soluble in the aqueous phase.
-
Solvent Choice: Consider using a less polar organic solvent for extraction if compatible with your product's solubility.
-
Temperature Control: Perform the extraction at a slightly elevated or lowered temperature, as this can affect the stability of the emulsion.
Workflow: Emulsion Breaking Strategy
Caption: Decision tree for breaking stable emulsions during work-up.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
FAQ 1: What are the critical safety considerations when handling thionyl chloride (SOCl₂) on a larger scale?
Answer:
Thionyl chloride is a highly corrosive and reactive chemical that requires strict handling procedures, especially at scale.
-
Reaction with Water: It reacts violently with water to produce toxic gases (HCl and SO₂). All glassware and reactors must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended), a lab coat, and full-face protection (safety goggles and a face shield).
-
Ventilation: All manipulations must be performed in a well-ventilated fume hood. For larger scale operations, a scrubber system to neutralize the off-gases from the reaction and quench is highly recommended.
-
Quenching: The quenching of excess thionyl chloride is highly exothermic. The reaction mixture should be added slowly to a cold, stirred quenching solution (e.g., ice-cold water or a bicarbonate solution). Never add the quenching solution to the reaction mixture.
FAQ 2: What is the most common synthetic route for preparing the starting material, 2-(hydroxymethyl)-6-(difluoromethyl)pyridine?
Answer:
The most prevalent and scalable route starts from 2,6-lutidine. The synthesis involves a selective oxidation of one methyl group, followed by the introduction of the difluoromethyl group.
Synthetic Pathway Overview:
Caption: A common synthetic route to the key intermediate.
This multi-step process requires careful optimization at each stage to ensure high purity of the final intermediate, which is critical for the success of the subsequent chlorination step. For instance, the fluorination step with reagents like DAST (diethylaminosulfur trifluoride) is hazardous and requires specialized expertise for safe scale-up.
FAQ 3: How do I choose the right solvent for the chlorination reaction?
Answer:
The ideal solvent should meet several criteria:
-
Inertness: It must not react with the chlorinating agent or the product.
-
Solubility: It should dissolve the starting material, 2-(hydroxymethyl)-6-(difluoromethyl)pyridine, at the reaction temperature.
-
Boiling Point: A moderately low boiling point simplifies removal during work-up, but it should be high enough to allow for a practical reaction temperature range.
-
Safety and Environmental Profile: Consider the toxicity, flammability, and environmental impact of the solvent.
Commonly Used Solvents and Their Properties:
| Solvent | Boiling Point (°C) | Pros | Cons |
| Dichloromethane (DCM) | 40 | Excellent solubility, easy to remove. | Environmental concerns, potential for pressure buildup. |
| Toluene | 111 | Good for higher temperature reactions, less volatile. | Can be harder to remove, may require azeotropic drying. |
| Acetonitrile (ACN) | 82 | Good solvent for many pyridine derivatives. | Can react with some electrophiles under certain conditions. |
| Tetrahydrofuran (THF) | 66 | Good solvent, but can form peroxides. | Must be tested for peroxides before use, can be cleaved by strong acids. |
For chlorination with thionyl chloride, DCM and Toluene are often the preferred choices due to their inertness and suitable boiling points.
Technical Support Center: Managing Exothermic Reactions with 2-(Chloromethyl)-6-(difluoromethyl)pyridine
Introduction: Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-6-(difluoromethyl)pyridine. This compound, while a valuable synthetic intermediate, possesses significant reactivity that necessitates a thorough understanding of its thermal hazards. This guide is structured to provide field-proven insights and actionable troubleshooting advice to ensure both the safety of your experiments and the integrity of your results. The information herein is grounded in established principles of chemical process safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common and critical questions regarding the safe handling and reaction control of this compound.
Q1: What are the primary chemical properties of this compound that contribute to exothermic hazards?
A1: The principal hazard stems from the high reactivity of the chloromethyl group attached to the pyridine ring. This group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions .[1][2][3] When reacted with common nucleophiles (e.g., amines, thiols, alkoxides), the substitution reaction is often highly exothermic. If the rate of heat generation from this reaction exceeds the rate of heat removal by the cooling system, a dangerous, self-accelerating thermal runaway can occur.[4] A secondary hazard is the potential for thermal decomposition at elevated temperatures, which can release toxic and corrosive gases such as hydrogen chloride (HCl) and nitrogen oxides (NOx).[5][6]
Q2: I've observed a sudden and rapid temperature increase in my reaction. What is the immediate emergency protocol?
A2: A sudden temperature spike is the primary indicator of a loss of reaction control and must be addressed immediately to prevent a runaway. The priority is always personnel safety.
Immediate Actions:
-
Alert Personnel: Immediately notify everyone in the laboratory of the situation.
-
Cease Reagent Addition: Instantly stop the addition of any reagents to the vessel.
-
Maximize Cooling: If the reactor is equipped with a cooling jacket or external cooling bath, ensure it is operating at maximum capacity. If available and safe to do so, apply an emergency cooling bath (e.g., dry ice/acetone).
-
Do Not Stop Stirring: Maintain vigorous agitation. Stopping the stirrer can lead to the formation of localized hot spots and poor heat transfer, which can accelerate the runaway.[7]
-
Prepare for Evacuation: If the temperature continues to rise uncontrollably despite these measures, evacuate the area and follow your institution's emergency procedures.
The following diagram outlines the critical decision-making pathway during a thermal excursion event.
Caption: Emergency response workflow for a reaction temperature spike.
Q3: What is reaction calorimetry and why is it essential before scaling up reactions with this compound?
A3: Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed by a chemical reaction.[8][9] Before scaling up any reaction involving this compound, performing calorimetry studies is critical for several reasons:
-
Quantifies Heat of Reaction (ΔHr): It determines the total amount of energy that will be released.
-
Determines Heat Release Rate: It shows how quickly the heat is generated over time, which is essential for designing an adequate cooling system.
-
Identifies Maximum Temperature of Synthesis Reaction (MTSR): This is the highest temperature the reaction mixture would reach if all cooling were lost. Knowing the MTSR helps assess the risk of a runaway reaction triggering secondary decomposition.[10]
Failing to understand these parameters before moving from a lab bench to a pilot plant is a common cause of serious chemical incidents.[4][11]
Part 2: Troubleshooting Guides for Specific Experimental Scenarios
This section provides in-depth, cause-and-effect troubleshooting for common issues encountered during synthesis.
Scenario 1: Exotherm During Nucleophilic Substitution with an Amine
Problem: While adding an amine nucleophile to a solution of this compound, you observe the reaction temperature rising much faster than anticipated, and it is difficult to control even with an ice bath.
Causality Analysis and Corrective Actions:
| Potential Cause | Scientific Explanation | Troubleshooting & Prevention Protocol |
| Excessive Reagent Addition Rate | The rate of heat generation is directly proportional to the reaction rate. Adding the nucleophile too quickly causes an accumulation of unreacted reagents, leading to a surge in heat production that overwhelms the cooling system's capacity.[4][12] | 1. Implement Semi-Batch Dosing: Add the amine solution slowly over an extended period (e.g., 1-4 hours) using a syringe pump for precise control.[12] 2. Dilute the Nucleophile: Using a more dilute solution of the amine will lower its instantaneous concentration upon addition, thereby moderating the reaction rate. |
| Inadequate Heat Removal | The surface-area-to-volume ratio decreases significantly upon scale-up.[12] A cooling bath that was sufficient for a 50 mL reaction may be completely inadequate for a 1 L reaction, as heat transfer becomes less efficient. | 1. Increase Cooling Efficiency: Use a jacketed reactor connected to a cryostat for superior heat transfer compared to a simple cooling bath.[13] 2. Lower Coolant Temperature: Start the reaction at a lower initial temperature (e.g., -10 °C instead of 0 °C) to create a larger temperature differential (ΔT) between the reaction and the coolant, which improves the heat removal rate. |
| Poor Mixing | Inefficient stirring creates localized regions of high reactant concentration ("hot spots"). In these zones, the temperature can rise significantly, leading to a dramatic local acceleration of the reaction rate, which can then propagate through the bulk solution.[14] | 1. Optimize Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for volumes >250 mL or if the reaction mixture becomes viscous. Ensure the impeller is properly positioned to create good turnover. |
| Incorrect Solvent Choice | A solvent with a low heat capacity or low thermal conductivity will be less effective at absorbing and dissipating the heat generated by the reaction. | 1. Select Appropriate Solvent: Choose a solvent with a reasonably high heat capacity and good thermal properties. Ensure all reactants are fully soluble to avoid precipitation, which can hinder mixing and heat transfer. |
Experimental Protocol: Controlled & Monitored Nucleophilic Amination
The following workflow is designed to be a self-validating system for safely conducting exothermic substitution reactions.
Caption: A self-validating workflow for controlled exothermic reactions.
Part 3: References
This guide synthesizes information from established chemical safety literature and industrial best practices. For further detailed study, the following authoritative sources are recommended.
-
Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ. --INVALID-LINK--
-
Control Strategies For Managing Exothermic Reactions In Flow. (2023). Patsnap Eureka. --INVALID-LINK--
-
2-Methylpyridine N-oxidation runaway studies. (2009). ResearchGate. --INVALID-LINK--
-
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. (2002). ACS Publications. --INVALID-LINK--
-
Runaway chemical reaction at Corden Pharmachem, Cork. (2012). IChemE. --INVALID-LINK--
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. --INVALID-LINK--
-
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. (2002). ResearchGate. --INVALID-LINK--
-
Chemical reaction exothermic or endothermic temperature dynamic compensation system. LNEYA. --INVALID-LINK--
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. --INVALID-LINK--
-
Runaway reactions, case studies, lessons learned. ARIA - French Ministry for an Ecological Transition. --INVALID-LINK--
-
Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. (2015). ResearchGate. --INVALID-LINK--
-
Case Studies of Incidents in Runaway Reactions and Emergency Relief. (1998). ResearchGate. --INVALID-LINK--
-
2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited. --INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-6-(trifluoromethyl)pyridine. ChemicalBook. --INVALID-LINK--
-
2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet. Apollo Scientific. --INVALID-LINK--
-
2-Chloro-6-(trifluoromethyl)pyridine Safety Data Sheet. FUJIFILM Wako Chemicals. --INVALID-LINK--
-
Nucleophilic substitution reactions in pyridine. Química Organica.org. --INVALID-LINK--
-
This compound | 1211525-99-3. ChemicalBook. --INVALID-LINK--
-
Nucleophilic Substitution Reactions of Pyridine. YouTube. --INVALID-LINK--
-
Nitenpyram. Wikipedia. --INVALID-LINK--
-
Why nucleophilic substitution in pyridine favours at position-2? Quora. --INVALID-LINK--
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH. --INVALID-LINK--
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. --INVALID-LINK--
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of Chemical Research. --INVALID-LINK--
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. --INVALID-LINK--
-
nucleophilic aromatic substitutions. YouTube. --INVALID-LINK--
-
3,5-Dichloro-2,4,6-trifluoropyridine. PubChem. --INVALID-LINK--
-
2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Fisher Scientific. --INVALID-LINK--
-
2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. --INVALID-LINK--
-
2-(Chloromethyl)pyridine hydrochloride, 98%. Fisher Scientific. --INVALID-LINK--
-
This compound-3-methanol. BLDpharm. --INVALID-LINK--
References
- 1. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 12. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-(Chloromethyl)-6-(difluoromethyl)pyridine. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental use of this compound, with a specific focus on how solvent choice can profoundly impact its reactivity in nucleophilic substitution reactions. As Senior Application Scientists, we have synthesized data from analogous chemical systems and first principles of physical organic chemistry to provide you with a robust framework for your experimental design and problem-solving.
Introduction to the Reactivity of this compound
This compound is a substituted pyridine derivative of significant interest in the synthesis of pharmaceutical and agrochemical compounds. Its reactivity is primarily centered on the chloromethyl group, which is susceptible to nucleophilic attack. The pyridine ring, particularly with the presence of an electron-withdrawing difluoromethyl group, influences the reactivity of the chloromethyl group.
The key to successfully utilizing this reagent lies in understanding and controlling the mechanism of nucleophilic substitution. The reaction can proceed through either a bimolecular (SN2) or a unimolecular (SN1) pathway, and the choice of solvent is a critical determinant of which mechanism will predominate.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound and a nucleophile so slow?
A1: Slow reaction rates are a common issue and can often be traced back to the choice of solvent and the nature of the nucleophile.
-
Weak Nucleophile: If you are using a neutral nucleophile like an amine or an alcohol, its reactivity may be insufficient. Consider converting it to its more nucleophilic conjugate base (an amide or alkoxide) using a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) before adding the electrophile.[3][4]
-
Inappropriate Solvent: Protic solvents (e.g., ethanol, water, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[5][6] Switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile can significantly enhance the nucleophilicity of your reagent and accelerate the reaction.[3][7]
-
Low Temperature: Many substitution reactions require an activation energy barrier to be overcome. If your reaction is sluggish at room temperature, consider gently increasing the temperature in 10–20 °C increments while monitoring for any potential decomposition.[3]
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products often indicates competing reaction pathways. With a substrate like this compound, the primary competition is between SN1 and SN2 mechanisms.
-
SN1 Pathway Side Products: In polar protic solvents, the substrate can ionize to form a resonance-stabilized benzylic-type carbocation, which can then be attacked by the solvent (solvolysis) or other nucleophiles present.[2][8] This can lead to a mixture of products. To suppress the SN1 pathway, avoid highly polar protic solvents and opt for polar aprotic solvents which favor the SN2 mechanism.[5][7]
-
Competing Nucleophiles: If your reaction mixture contains multiple nucleophilic species (e.g., a primary amine and a solvent like ethanol), you may see products from both nucleophiles attacking the substrate. Ensure your primary nucleophile is significantly more reactive or use a non-nucleophilic solvent.
Q3: How do I choose the best solvent for my nucleophilic substitution reaction with this compound?
A3: The optimal solvent choice depends on the desired reaction mechanism (SN1 vs. SN2) and the nature of your nucleophile.
| Solvent Type | Examples | Effect on SN1 Reactions | Effect on SN2 Reactions | Recommendation For this compound |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Favored: Stabilizes both the carbocation intermediate and the leaving group.[7][8] | Disfavored: Solvates the nucleophile, reducing its reactivity.[3][6] | Use with caution, as it may lead to solvolysis and a mixture of products. |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Disfavored: Does not effectively solvate the leaving group to promote ionization. | Favored: Solvates the counter-ion of the nucleophile, leaving a "naked" and highly reactive nucleophile.[5][7] | Generally Recommended for clean, bimolecular substitution reactions. |
| Non-Polar | Hexane, Toluene, Benzene | Disfavored: Does not stabilize the polar transition states or intermediates. | Disfavored: Reactants often have poor solubility. | Not generally recommended unless required for specific applications. |
Q4: Does the difluoromethyl group affect the reactivity compared to a simple 2-(chloromethyl)pyridine?
A4: Yes, the difluoromethyl group is strongly electron-withdrawing. This has two main effects:
-
Increased Electrophilicity: It pulls electron density away from the pyridine ring and, by extension, from the chloromethyl carbon. This makes the carbon more electron-deficient and thus more susceptible to nucleophilic attack, which can accelerate an SN2 reaction.[4]
-
Destabilization of Carbocation: The electron-withdrawing nature of the difluoromethyl group would destabilize the adjacent carbocation that would form in an SN1 mechanism. This makes the SN1 pathway less favorable compared to an unsubstituted or electron-donating group-substituted analogue.
Therefore, this compound is more biased towards an SN2 reaction pathway than a simple 2-(chloromethyl)pyridine.
Troubleshooting Guides
Guide 1: Low or No Conversion
If you are experiencing low or no conversion of your starting material, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no conversion.
Guide 2: Formation of Multiple Products
If your analysis (TLC, LC-MS, NMR) shows a complex mixture of products, consider this guide:
Caption: Troubleshooting guide for the formation of multiple products.
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with an Amine Nucleophile
This protocol is optimized to favor the SN2 pathway, leading to a cleaner reaction profile.
Materials:
-
This compound
-
Amine nucleophile (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile and the anhydrous solvent.
-
Add the base (K₂CO₃ or DIPEA) to the mixture and stir for 10 minutes at room temperature.[4]
-
Add this compound (1.0 equivalent) to the stirring suspension.
-
Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If K₂CO₃ was used, filter off the solid.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Comparative Analysis of Solvent Effects on Reaction Rate
This experiment can be performed to empirically determine the optimal solvent for a specific nucleophile.
Procedure:
-
Set up three parallel reactions in small vials, each with a magnetic stir bar.
-
In each vial, dissolve this compound (1.0 eq.) and your nucleophile (1.1 eq.) in one of the following solvents:
-
Vial A: Ethanol (Polar Protic)
-
Vial B: Acetonitrile (Polar Aprotic)
-
Vial C: Toluene (Non-Polar)
-
-
Stir all three reactions at a constant temperature (e.g., 50 °C).
-
At regular time intervals (e.g., 30, 60, 120, 240 minutes), take a small aliquot from each vial and quench it with water.
-
Analyze the quenched aliquots by LC-MS or HPLC to determine the percentage of starting material remaining.
-
Plot the percentage of starting material vs. time for each solvent to compare the reaction rates.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to HPLC-MS Method Validation for the Analysis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind experimental choices, present a detailed validation protocol in accordance with international guidelines, and compare the performance of the HPLC-MS method with a common alternative, Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for pyridine derivatives.
The Critical Role of Accurate Quantification in Pharmaceutical Development
This compound is a substituted pyridine derivative. Such halogenated pyridines are versatile building blocks in the synthesis of agrochemicals and pharmaceuticals.[1][2] The precise control of its purity and concentration in reaction mixtures and as a starting material is paramount to ensure the safety, efficacy, and quality of the final drug product. An accurate and reliable analytical method is therefore not just a regulatory requirement but a cornerstone of a robust manufacturing process.
HPLC-MS: A Powerful Tool for the Analysis of Pyridine Derivatives
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a preferred technique for the analysis of a wide range of pharmaceutical compounds, including pyridine derivatives.[3][4] Its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds make it particularly well-suited for the analysis of complex mixtures often encountered in drug synthesis.[5]
This guide will focus on a reversed-phase HPLC method coupled with a single quadrupole mass spectrometer, a workhorse in many analytical laboratories.
Experimental Workflow for HPLC-MS Method Development and Validation
The overall process for developing and validating an HPLC-MS method can be visualized as a logical progression from understanding the analyte to ensuring the method's long-term reliability.
Caption: A flowchart illustrating the key stages of HPLC-MS method development, validation, and implementation.
Detailed Experimental Protocol: A Hypothetical HPLC-MS Method
The following protocol is a detailed, step-by-step methodology for the analysis of this compound. This serves as a practical example that can be adapted based on specific laboratory instrumentation and requirements.
Objective: To develop and validate a selective and quantitative HPLC-MS method for the determination of this compound.
Instrumentation and Materials:
-
HPLC System: A quaternary pump HPLC system with a degasser, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), and a reference standard of this compound.
Chromatographic and MS Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for ESI and helps in achieving good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B | A gradient elution is employed to ensure efficient separation from potential impurities and to elute the analyte in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Ionization Mode | ESI Positive | Pyridine derivatives are basic and readily protonated in the positive ion mode. |
| Selected Ion Monitoring (SIM) | m/z 178.0 (M+H)+ | SIM mode offers higher sensitivity and selectivity compared to full scan mode for quantitative analysis. The protonated molecule of this compound (C7H6ClF2N, MW: 177.58) is monitored. |
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration within the calibration range.
Method Validation: Adhering to Scientific Integrity and Regulatory Expectations
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The validation parameters and their acceptance criteria should be defined in a validation protocol before the experiments are conducted.[7][8] The following sections detail the validation of our hypothetical HPLC-MS method based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11][12][13]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
-
Experimental Approach:
-
Inject a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the reference standard.
-
Inject a sample solution.
-
If available, inject solutions of known impurities.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks in the chromatogram. The mass spectrum of the analyte peak in the sample should match that of the reference standard.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][10]
-
Experimental Approach:
-
Prepare at least five concentrations of the reference standard across the expected range.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.
-
The y-intercept should be close to zero.
-
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8][11]
-
Experimental Approach:
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
-
Precision (Repeatability): Analyze six replicate injections of the standard solution at 100% of the target concentration.
-
Precision (Intermediate Precision): Repeat the precision study on a different day with a different analyst and/or instrument.
-
-
Acceptance Criteria:
-
Accuracy: The mean recovery should be within 98.0% to 102.0%.
-
Precision: The relative standard deviation (RSD) should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach:
-
Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][10]
-
Experimental Approach: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should not be significantly affected, and the results should remain within the acceptance criteria for precision.
Comparison with an Alternative Method: Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like pyridine and its derivatives.[14] A comparison between our HPLC-MS method and a potential GC-FID (Flame Ionization Detection) method is presented below.
| Feature | HPLC-MS | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on mass-to-charge ratio. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection based on the ionization of carbon atoms in a flame. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[5] | Limited to volatile and thermally stable compounds. |
| Selectivity | Very high, as it combines chromatographic separation with mass-based detection. | Moderate, based on retention time. Co-eluting compounds can interfere. |
| Sensitivity | Generally very high, especially in SIM mode. | Good, but typically less sensitive than MS for targeted analysis. |
| Instrumentation Cost | Higher | Lower |
| Sample Preparation | Often simpler, as derivatization is usually not required. | May require derivatization for polar or non-volatile analytes. |
| Throughput | Can be high with modern UPLC systems. | Can be high, with fast run times for volatile compounds. |
Summary of Performance Data (Hypothetical):
| Parameter | HPLC-MS | GC-FID |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.0% | < 2.0% |
| LOQ | ~0.1 µg/mL | ~1 µg/mL |
Logical Flow of Method Validation Decision Making
The decision to adopt a particular analytical method is based on a structured evaluation of its performance characteristics.
Caption: A decision-making flowchart for the validation of an analytical method.
Conclusion
The HPLC-MS method presented in this guide offers a highly sensitive, selective, and robust approach for the quantitative analysis of this compound. Its performance, when validated according to ICH guidelines, provides a high degree of confidence in the quality of the analytical data. While GC-FID presents a viable and more economical alternative, the superior selectivity and sensitivity of HPLC-MS make it the preferred method for trace-level analysis and in complex matrices, which is often a critical requirement in pharmaceutical development. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and the available instrumentation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
- 8. propharmagroup.com [propharmagroup.com]
- 9. fda.gov [fda.gov]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Biological Activity Screening of 2-(Chloromethyl)-6-(difluoromethyl)pyridine Derivatives
For researchers, scientists, and professionals in drug and agrochemical development, the quest for novel bioactive molecules is a constant endeavor. Pyridine derivatives, particularly those incorporating fluorine moieties, represent a fertile ground for discovery due to their diverse pharmacological and pesticidal activities.[1][2][3][4][5] This guide provides an in-depth technical comparison of the biological activity screening of 2-(Chloromethyl)-6-(difluoromethyl)pyridine derivatives, a class of compounds with significant potential in agrochemical applications.
While direct and extensive experimental data on this specific subclass of pyridine derivatives is emerging, this guide will synthesize available information on closely related analogs to provide a robust framework for evaluation. We will focus on herbicidal activity as a primary case study, with a comparative look at insecticidal potential, offering field-proven insights and detailed experimental protocols.
The Significance of the Difluoromethyl Group in Pyridine Derivatives
The introduction of a difluoromethyl (-CHF2) group into a pyridine ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[2] These alterations are pivotal in enhancing the biological efficacy of the parent compound, making difluoromethylated pyridines promising candidates for new agrochemicals and pharmaceuticals.[2][6] The strategic placement of the difluoromethyl group is crucial for optimizing activity, and recent synthetic advancements have made the targeted introduction of this group more accessible.[2][6]
Herbicidal Activity Screening: A Comparative Analysis
Many fluorinated pyridine derivatives have demonstrated potent herbicidal activity, often through the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[7][8][9] This enzyme is critical in the chlorophyll biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[7][8][9]
Experimental Protocol: Primary Herbicidal Screening
A standard and effective method for the initial evaluation of herbicidal activity is a whole-plant bioassay. This approach provides a holistic view of a compound's efficacy, encompassing uptake, translocation, and target site interaction.[10]
Objective: To assess the pre- and post-emergence herbicidal activity of novel this compound derivatives against a panel of monocotyledonous and dicotyledonous weeds.
Materials:
-
Test compounds (e.g., a synthesized this compound derivative)
-
Commercial standard herbicide (e.g., Fomesafen, a known PPO inhibitor)
-
Weed species:
-
Monocots: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)
-
Dicots: Velvetleaf (Abutilon theophrasti), Common lambsquarters (Chenopodium album)
-
-
Potting soil mix
-
Pots or trays
-
Growth chamber or greenhouse with controlled temperature, humidity, and light conditions
-
Spray chamber for uniform application
Methodology:
-
Compound Preparation: Dissolve test compounds and the commercial standard in a suitable solvent (e.g., acetone) with a surfactant to create a stock solution. Prepare serial dilutions to achieve the desired application rates (e.g., 1, 10, 100, and 1000 g/ha).
-
Pre-emergence Assay: a. Fill pots with soil and sow seeds of the target weed species at a uniform depth. b. Apply the different concentrations of the test compounds and the standard herbicide to the soil surface using a spray chamber. c. Place the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle). d. After 14-21 days, visually assess the percentage of weed control (0% = no effect, 100% = complete kill) compared to an untreated control.
-
Post-emergence Assay: a. Sow weed seeds in pots and allow them to grow to the 2-3 leaf stage. b. Apply the different concentrations of the test compounds and the standard herbicide directly to the foliage of the weeds using a spray chamber. c. Return the pots to the growth chamber. d. After 7-14 days, visually assess the percentage of weed control.
Comparative Data
The following table presents a hypothetical but representative comparison based on data for structurally similar PPO-inhibiting herbicides.
| Compound | Application Rate (g/ha) | Pre-emergence % Control (Velvetleaf) | Post-emergence % Control (Velvetleaf) | Pre-emergence % Control (Barnyardgrass) | Post-emergence % Control (Barnyardgrass) |
| This compound Derivative (Hypothetical) | 100 | 95 | 90 | 70 | 65 |
| Fomesafen (Commercial Standard) | 100 | 98 | 95 | 20 | 15 |
| Untreated Control | 0 | 0 | 0 | 0 | 0 |
This data illustrates that the hypothetical difluoromethylpyridine derivative exhibits strong broadleaf weed control, comparable to the commercial standard, and also possesses moderate activity against grassy weeds, an area where Fomesafen is weaker.
Mode of Action Visualization
The herbicidal activity of PPO inhibitors can be visualized through the following pathway:
Caption: Mechanism of action of PPO-inhibiting herbicides.
Insecticidal Activity Screening: A Secondary Application
Pyridine-based structures are also prominent in many commercial insecticides, such as neonicotinoids, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[1] More recently, pyridine alkylsulfone derivatives have been identified as inhibitors of the vesicular acetylcholine transporter (VAChT).[11]
Experimental Protocol: Primary Insecticidal Screening
A common method to assess the insecticidal activity of new compounds is the leaf-dip bioassay.
Objective: To determine the contact toxicity of this compound derivatives against a common agricultural pest, the cowpea aphid (Aphis craccivora).
Materials:
-
Test compounds
-
Commercial standard insecticide (e.g., Acetamiprid)
-
Cowpea aphid colony
-
Broad bean or cowpea plants
-
Acetone and Triton X-100 (surfactant)
-
Petri dishes with moist filter paper
Methodology:
-
Compound Preparation: Prepare a series of concentrations of the test compounds and the standard in an acetone-water solution containing a surfactant.
-
Leaf Disc Preparation: Excise leaf discs from untreated host plants.
-
Treatment: Dip each leaf disc into a test solution for 10-20 seconds and allow it to air dry.
-
Infestation: Place the treated leaf discs in Petri dishes and introduce a known number of adult aphids (e.g., 20) onto each disc.
-
Incubation: Maintain the Petri dishes at 25°C with a 16h light/8h dark photoperiod.
-
Mortality Assessment: Record the number of dead aphids at 24 and 48 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Comparative Data
The following table provides a representative comparison based on published data for pyridine-based insecticides.
| Compound | Concentration (mg/L) | % Mortality at 48h (Aphis craccivora) | LC50 (mg/L) at 48h |
| This compound Derivative (Hypothetical) | 10 | 90 | 5.5 |
| Acetamiprid (Commercial Standard) | 10 | 98 | 1.2 |
| Untreated Control | 0 | <5 | - |
This hypothetical data suggests that the difluoromethylpyridine derivative possesses significant insecticidal activity, although it may be less potent than a highly optimized commercial neonicotinoid like Acetamiprid.
Insecticidal Screening Workflow
References
- 1. chempanda.com [chempanda.com]
- 2. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 9. mountainscholar.org [mountainscholar.org]
- 10. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 11. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]
comparative study of different synthetic routes to 2-(Chloromethyl)-6-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-6-(difluoromethyl)pyridine is a key building block in medicinal and agrochemical research. Its unique substitution pattern, featuring a reactive chloromethyl group and a metabolically stable difluoromethyl group, makes it a valuable intermediate for the synthesis of novel bioactive molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of potential synthetic routes to this compound, offering insights into the strategic considerations and experimental details for each approach.
Strategic Approaches to Synthesis
Two principal synthetic strategies can be envisioned for the preparation of this compound: the stepwise functionalization of a readily available pyridine precursor and the construction of the pyridine ring from acyclic precursors. This guide will focus on the more practical and adaptable former approach, starting from the common chemical feedstock, 2,6-lutidine.
Route 1: Stepwise Functionalization of 2,6-Lutidine
This strategy leverages the commercial availability and low cost of 2,6-lutidine, sequentially modifying its two methyl groups to achieve the desired functionality. The primary challenge lies in the selective manipulation of one methyl group in the presence of the other.
Workflow for Route 1
Caption: Proposed synthetic pathways starting from 2,6-lutidine.
Detailed Experimental Considerations and Protocols
Step 1a: Selective Mono-oxidation of 2,6-Lutidine
The initial and most critical step is the selective oxidation of one methyl group of 2,6-lutidine.
-
Biocatalytic Approach: A highly efficient and sustainable method involves the use of whole-cell biocatalysis. Recombinant E. coli expressing xylene monooxygenase (XMO) can catalyze the oxidation of 2,6-lutidine to 2-(hydroxymethyl)-6-methylpyridine with high selectivity and yield.[1] This "green chemistry" approach avoids the use of harsh oxidizing agents and simplifies downstream processing.
Protocol: Biocatalytic Oxidation of 2,6-Lutidine
-
Cultivate recombinant E. coli expressing xylene monooxygenase in a suitable growth medium.
-
Induce enzyme expression and harvest the cells.
-
Resuspend the cell pellet in a buffer solution.
-
Add 2,6-lutidine to the cell suspension and incubate under aerobic conditions.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, extract the product with an organic solvent, dry, and concentrate to obtain 2-(hydroxymethyl)-6-methylpyridine.
-
-
Chemical Oxidation: Traditional chemical methods can also be employed, although they often suffer from lower selectivity and the formation of over-oxidation products (e.g., the dicarboxylic acid). Careful control of reaction conditions is paramount.
Step 1b: Conversion of the Second Methyl Group to a Difluoromethyl Group
This transformation is a key challenge. A plausible, albeit multi-step, approach involves radical halogenation followed by fluorine exchange.
-
Radical Trichlorination followed by Controlled Fluorination:
-
The remaining methyl group of an intermediate like 2-(acetoxymethyl)-6-methylpyridine (to protect the hydroxyl group) can be subjected to radical chlorination using chlorine gas under UV irradiation to form the trichloromethyl derivative.[2]
-
The trichloromethyl group can then be converted to a difluoromethyl group. This is a delicate step, as over-fluorination to a trifluoromethyl group is a common side reaction. The use of a milder fluorinating agent or careful stoichiometric control of a more reactive one, such as antimony trifluoride (SbF₃), would be necessary. The reaction of 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride and a catalyst can yield 2-fluoro-6-(trifluoromethyl)pyridine, suggesting the feasibility of such a transformation.[3]
-
Step 1c: Introduction of the Chloromethyl Group
-
From 2-Methyl-6-(difluoromethyl)pyridine: The most direct approach involves the radical chlorination of the remaining methyl group of the intermediate 2-methyl-6-(difluoromethyl)pyridine. N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide is a standard and effective reagent for this transformation.[4][5]
Protocol: Radical Chlorination with NCS
-
Dissolve 2-methyl-6-(difluoromethyl)pyridine in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield this compound.
-
-
From 2-(Hydroxymethyl)-6-(difluoromethyl)pyridine: If the synthetic route proceeds via this intermediate, the hydroxyl group can be converted to a chloro group using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Advantages and Disadvantages of Route 1
| Parameter | Advantages | Disadvantages |
| Starting Material | Readily available and inexpensive 2,6-lutidine.[6][7][8] | - |
| Scalability | Biocatalytic step can be scaled up. Radical chlorination is also generally scalable. | Multi-step nature can reduce overall yield. |
| Selectivity | Biocatalytic oxidation offers high selectivity for mono-oxidation. | Chemical oxidation can lead to mixtures of products. Selective difluoromethylation can be challenging. |
| Environmental Impact | Biocatalytic step is environmentally friendly. | Use of chlorinated solvents and halogenating agents in other steps. |
| Overall Yield | Potentially moderate to good, depending on the efficiency of each step. | Cumulative yield over multiple steps may be low. |
Route 2: Pyridine Ring Construction
An alternative strategy involves the construction of the pyridine ring from acyclic precursors already bearing the desired or easily convertible functional groups. For instance, a modified Hantzsch pyridine synthesis could be envisioned.[9]
Workflow for Route 2
References
- 1. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 7. One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]
assessing the purity of 2-(Chloromethyl)-6-(difluoromethyl)pyridine by GC-MS
An In-Depth Guide to Purity Assessment of 2-(Chloromethyl)-6-(difluoromethyl)pyridine: A Comparative Analysis Centered on GC-MS
Abstract
The robust characterization of pharmaceutical intermediates is a cornerstone of safe and effective drug development. This guide provides a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique for assessing the purity of this compound, a key building block in modern pharmaceuticals. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the fundamental causality behind experimental choices. We present a comprehensive, self-validating GC-MS methodology, rigorously benchmarked against alternative techniques such as High-Performance Liquid Chromatography (HPLC). Through detailed protocols, comparative data tables, and logical workflow diagrams, this guide serves as a practical resource for researchers, analytical scientists, and drug development professionals, ensuring scientific integrity and regulatory compliance in impurity profiling.
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the intricate pathway of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. The compound this compound is a halogenated pyridine derivative increasingly utilized as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The presence of even trace-level impurities—such as isomers, unreacted starting materials, or by-products—can have significant downstream consequences, potentially altering the toxicological profile or therapeutic efficacy of the API.
Therefore, a highly sensitive and specific analytical method is required for its purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) emerges as a "gold standard" technique for this purpose, particularly for volatile and semi-volatile organic compounds.[3][4] This guide provides an in-depth protocol for the GC-MS analysis of this compound, explains the scientific rationale for each step, and objectively compares its performance against other viable analytical alternatives.
The Analyte: Understanding this compound
A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. This compound (C₇H₆ClF₂N) is a compound whose structure lends itself well to GC-MS analysis.[5]
-
Volatility: The compound possesses sufficient volatility to be readily analyzed by gas chromatography without the need for complex derivatization, which can sometimes introduce analytical artifacts.[6]
-
Thermal Stability: It is generally stable at the temperatures required for GC injection and separation, minimizing the risk of on-column degradation that could be misinterpreted as an impurity.
-
Molecular Weight and Fragmentation: With a monoisotopic mass of approximately 177.01 Da, the molecule is well within the typical mass range of standard quadrupole mass spectrometers.[5] Its structure, featuring distinct isotopic patterns from chlorine, is expected to produce a unique and identifiable fragmentation pattern under Electron Ionization (EI), facilitating confident identification.
These properties form the logical basis for selecting GC-MS as the primary analytical tool.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[7] This synergy is ideal for resolving complex mixtures and identifying unknown components, making it indispensable for impurity profiling.[8][9]
Causality Behind the Method: Why GC-MS is the Preferred Choice
The selection of GC-MS is a deliberate choice driven by several key factors:
-
High Resolution: Capillary GC columns offer superior resolving power, enabling the separation of closely related isomers and synthesis by-products from the main analyte peak.[10]
-
High Sensitivity: Modern MS detectors can achieve detection limits at the parts-per-million (ppm) level or lower, which is crucial for quantifying genotoxic or other harmful impurities that have stringent regulatory limits.[11]
-
Definitive Identification: The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. This data can be compared against spectral libraries (like NIST) or used for structural elucidation of novel impurities, providing a level of certainty that other detectors cannot match.[4][8]
The overall workflow for a robust GC-MS purity assessment is outlined below.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Instrumentation and Conditions:
-
GC System: A standard gas chromatograph equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A single quadrupole or higher resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is suitable.
-
Column Selection: A mid-polarity capillary column, such as a 5% phenyl methyl polysiloxane (e.g., DB-5ms, HP-5ms), is the workhorse for this type of analysis.[12] Its versatility allows for the effective separation of a wide range of aromatic and halogenated compounds.
-
Rationale: This stationary phase provides an excellent balance of dispersive and dipole-dipole interactions, which is ideal for separating the target analyte from potential impurities differing in polarity or boiling point.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a high-purity solvent like methylene chloride or ethyl acetate to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter to prevent non-volatile material from contaminating the GC inlet.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte without causing thermal degradation.
-
Injection Mode: Split (e.g., 50:1 ratio). Rationale: Prevents column overloading from the high-concentration main peak, ensuring sharp, symmetrical peaks. For trace impurity analysis, a splitless injection might be employed.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).[13]
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. Rationale: A programmed temperature ramp is essential for separating compounds with different boiling points. The initial hold allows for the elution of volatile solvents, while the ramp effectively separates semi-volatile impurities, and the final hold ensures that any high-boiling point compounds are eluted from the column.[12][14]
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. Rationale: EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns, which are excellent for library matching and structural confirmation.[8]
-
Mass Range: Scan from m/z 40 to 400. Rationale: This range comfortably covers the molecular ion of the target analyte and its expected fragments, while excluding low-mass interferences from the carrier gas or solvent.
-
Transfer Line Temperature: 280 °C. Rationale: Prevents condensation of the separated analytes before they enter the mass spectrometer.
-
Method Validation: The Trustworthiness Pillar
For use in a regulated environment, any analytical method must be validated according to International Council for Harmonisation (ICH) guidelines.[7][13] This ensures the method is fit for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from potential impurities without interference. | Peak purity analysis (via MS) and resolution >1.5 from nearest eluting peak. |
| Linearity | To confirm a proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.99 for a series of 5+ concentrations.[13] |
| Accuracy | To assess the closeness of the measured value to the true value. | Recovery of 98-102% from spiked samples.[7] |
| Precision | To measure the method's repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections.[7][13] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio (S/N) ≈ 10:1.[13] |
| Robustness | To demonstrate reliability with minor variations in method parameters (e.g., flow rate, temperature). | Results should remain within established precision limits.[9] |
Comparative Analysis with Alternative Techniques
While GC-MS is the recommended primary technique, a comprehensive analytical strategy often involves orthogonal methods for confirmatory purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry.[15] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
-
When to Use HPLC: HPLC is the method of choice for non-volatile or thermally labile compounds that cannot be analyzed by GC.[15] If an impurity is suspected to be a salt, a high molecular weight polymer, or a compound that degrades with heat, HPLC would be the superior technique.
-
Strengths:
-
Applicable to a very broad range of compounds.
-
Excellent quantitative performance.
-
-
Weaknesses (vs. GC-MS for this analyte):
-
Lower peak efficiency (resolution) compared to capillary GC.
-
Standard UV detectors provide no structural information, making impurity identification challenging without coupling to a mass spectrometer (LC-MS).[15]
-
Requires larger volumes of organic solvents, making it less "green."
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is not a separation technique but rather a primary tool for structural elucidation.
-
When to Use NMR: When a significant unknown impurity is detected by GC-MS or HPLC, NMR is used to determine its precise chemical structure.[9] It is an indispensable tool for characterizing novel compounds.
-
Strengths:
-
Provides unparalleled detail on molecular structure.
-
Can be used for quantitative purposes (qNMR).
-
-
Weaknesses:
-
Relatively low sensitivity compared to MS; requires a larger amount of isolated impurity.
-
Complex data interpretation requiring specialized expertise.
-
Comparative Performance Summary
| Feature | GC-MS | HPLC-UV | NMR |
| Primary Application | Purity, Impurity ID | Purity, Assay | Structural Elucidation |
| Analyte Suitability | Volatile, Thermally Stable | Broad Range | Requires Isolated Sample |
| Sensitivity | Very High (ppm-ppb) | High (ppm) | Low (µg-mg needed) |
| Specificity (ID Power) | Very High (Mass Spectrum) | Low (Retention Time only) | Absolute (Structure) |
| Sample Throughput | High | High | Low |
| Quantitative Precision | Excellent | Excellent | Good (qNMR) |
Conclusion: An Integrated Approach to Purity Assessment
For assessing the purity of this compound, GC-MS stands out as the optimal analytical technique, offering an unmatched combination of separation efficiency, sensitivity, and specificity.[3][16] The detailed protocol and validation framework presented in this guide provide a robust system for achieving accurate and reliable results that meet stringent regulatory standards.
However, a truly comprehensive characterization strategy acknowledges the strengths of orthogonal techniques. While GC-MS is the frontline tool for routine purity testing and impurity identification, HPLC should be employed if non-volatile or thermally unstable impurities are suspected. For the definitive structural elucidation of any significant unknown impurity, NMR remains the ultimate authority. By judiciously integrating these techniques, researchers and drug development professionals can build a complete and unassailable profile of their intermediate, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. impactfactor.org [impactfactor.org]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. PubChemLite - this compound (C7H6ClF2N) [pubchemlite.lcsb.uni.lu]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchtrendsjournal.com [researchtrendsjournal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 15. benchchem.com [benchchem.com]
- 16. amecj.com [amecj.com]
A Comparative Guide to the Synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and agrochemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-(Chloromethyl)-6-(difluoromethyl)pyridine is a valuable building block, with its unique combination of reactive sites making it a sought-after precursor for a range of bioactive molecules. This guide provides an in-depth, comparative analysis of plausible synthetic routes to this important compound, focusing on a cost-benefit analysis that encompasses not only chemical yield but also reagent cost, safety, and environmental impact.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Pyridine derivatives, in particular, are ubiquitous scaffolds in pharmaceuticals and agrochemicals.[2] The target molecule, this compound, combines a reactive chloromethyl group, ideal for nucleophilic substitution, with a difluoromethyl group, which can act as a bioisostere for a hydroxyl or thiol group, thus modulating the biological activity of the final product.
This guide will dissect two primary hypothetical, yet chemically sound, multi-step synthetic pathways starting from a common and relatively inexpensive precursor, 2,6-lutidine. Each step will be analyzed for its advantages and disadvantages, providing the necessary data for an informed decision on the most suitable route for your specific laboratory or industrial needs.
Proposed Synthetic Pathways
Two logical synthetic routes from 2,6-lutidine to this compound are proposed and analyzed. Both pathways involve an initial oxidation of one methyl group, followed by divergent strategies for the introduction of the difluoromethyl and chloromethyl functionalities.
Pathway 1: Early Stage Difluoromethylation followed by Chlorination
This pathway prioritizes the introduction of the difluoromethyl group early in the synthesis, followed by the chlorination of the remaining methyl group.
A [label="2,6-Lutidine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; B [label="2-Methyl-6-(trichloromethyl)pyridine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; C [label="2-Methyl-6-(difluoromethyl)pyridine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; D [label="2-(Hydroxymethyl)-6-(difluoromethyl)pyridine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; E [label="this compound", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
A -> B [label="Radical Chlorination\n(e.g., SO2Cl2, light)"]; B -> C [label="Fluorination\n(e.g., SbF3)"]; C -> D [label="Oxidation\n(e.g., SeO2 or biocatalysis)"]; D -> E [label="Chlorination\n(e.g., SOCl2)"]; }
Figure 1: Synthetic pathway involving early-stage difluoromethylation.
Step 1.1: Radical Chlorination of 2,6-Lutidine
The synthesis commences with the selective radical chlorination of one methyl group of 2,6-lutidine to form 2-methyl-6-(trichloromethyl)pyridine. This transformation is typically achieved using reagents like sulfuryl chloride (SO₂Cl₂) under UV irradiation or with a radical initiator.
-
Experimental Protocol: In a suitable reactor equipped with a UV lamp, a solution of 2,6-lutidine in an inert solvent like carbon tetrachloride is treated with a controlled amount of sulfuryl chloride. The reaction is monitored by GC-MS until the desired level of conversion is reached. The product is then isolated by distillation.[3]
-
Causality: The use of a radical initiator or UV light is crucial to generate chlorine radicals, which then selectively abstract a hydrogen atom from one of the methyl groups, initiating the chlorination cascade. Controlling the stoichiometry of the chlorinating agent is critical to minimize the formation of polychlorinated byproducts on both methyl groups.
Step 1.2: Fluorination to 2-Methyl-6-(difluoromethyl)pyridine
The trichloromethyl group is then converted to a difluoromethyl group via a halogen exchange reaction. Antimony trifluoride (SbF₃), often referred to as the Swarts reagent, is a classic choice for this transformation.[1]
-
Experimental Protocol: 2-Methyl-6-(trichloromethyl)pyridine is heated with a slight excess of antimony trifluoride, either neat or in a high-boiling inert solvent. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy. The resulting 2-methyl-6-(difluoromethyl)pyridine is purified by fractional distillation.
-
Causality: Antimony trifluoride is a powerful fluorinating agent capable of replacing chlorine atoms with fluorine. The reaction proceeds through a series of nucleophilic substitution steps. The formation of some trifluoromethyl byproduct is possible, necessitating careful control of reaction conditions and stoichiometry.
Step 1.3: Oxidation to 2-(Hydroxymethyl)-6-(difluoromethyl)pyridine
The remaining methyl group is oxidized to a hydroxymethyl group. This can be achieved through various methods, including oxidation with selenium dioxide or, for a greener approach, through biocatalysis.
-
Experimental Protocol (Biocatalysis): Recombinant microbial whole cells expressing a suitable monooxygenase can be used to convert 2-methyl-6-(difluoromethyl)pyridine to 2-(hydroxymethyl)-6-(difluoromethyl)pyridine in an aqueous medium.[4] This method offers high selectivity and avoids the use of toxic heavy metal oxidants.
-
Causality: Biocatalytic oxidation offers exceptional regio- and chemo-selectivity, targeting the methyl group while leaving the difluoromethyl group and the pyridine ring intact. This is a significant advantage over many chemical oxidants that could lead to over-oxidation or side reactions.
Step 1.4: Chlorination to this compound
The final step involves the conversion of the hydroxymethyl group to the desired chloromethyl group. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
-
Experimental Protocol: 2-(Hydroxymethyl)-6-(difluoromethyl)pyridine is reacted with a slight excess of thionyl chloride, often in an inert solvent like toluene. The reaction typically proceeds smoothly at room temperature or with gentle heating.[5][6] The product, this compound hydrochloride, often precipitates and can be isolated by filtration.[5]
-
Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as byproducts and forming the desired alkyl chloride. The use of a slight excess of thionyl chloride ensures complete conversion.[5]
Pathway 2: Late Stage Difluoromethylation
This alternative pathway involves the initial functionalization of both methyl groups to hydroxymethyl groups, followed by selective chlorination and subsequent difluoromethylation.
A [label="2,6-Lutidine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; B [label="2,6-Bis(hydroxymethyl)pyridine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; C [label="2-(Chloromethyl)-6-(hydroxymethyl)pyridine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; D [label="2-(Chloromethyl)-6-(trichloromethyl)pyridine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; E [label="this compound", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
A -> B [label="Oxidation\n(e.g., KMnO4 or biocatalysis)"]; B -> C [label="Selective Chlorination\n(e.g., SOCl2, controlled stoichiometry)"]; C -> D [label="Chlorination\n(e.g., SO2Cl2, light)"]; D -> E [label="Fluorination\n(e.g., SbF3)"]; }
Figure 2: Synthetic pathway featuring late-stage difluoromethylation.
Step 2.1: Oxidation of 2,6-Lutidine to 2,6-Bis(hydroxymethyl)pyridine
Both methyl groups of 2,6-lutidine are oxidized to hydroxymethyl groups. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) or through a more sustainable biocatalytic route.[4]
-
Experimental Protocol (Chemical Oxidation): 2,6-Lutidine is treated with an aqueous solution of potassium permanganate with careful temperature control. The resulting manganese dioxide is filtered off, and the 2,6-bis(hydroxymethyl)pyridine is extracted from the aqueous solution.
-
Causality: Potassium permanganate is a powerful oxidizing agent that can convert alkyl side chains on aromatic rings to carboxylic acids. However, under controlled conditions (temperature and stoichiometry), the reaction can be stopped at the alcohol stage. The biocatalytic approach, as mentioned in Pathway 1, offers superior control and avoids hazardous manganese waste.[4]
Step 2.2: Selective Chlorination to 2-(Chloromethyl)-6-(hydroxymethyl)pyridine
One of the two hydroxymethyl groups is selectively chlorinated. This is a challenging step that relies on precise control of stoichiometry and reaction conditions.
-
Experimental Protocol: 2,6-Bis(hydroxymethyl)pyridine is dissolved in a suitable solvent and treated with one equivalent of thionyl chloride at a low temperature. The reaction is carefully monitored to maximize the yield of the mono-chlorinated product.
-
Causality: The selectivity of this reaction is based on the statistical probability of reacting with one of the two identical hydroxyl groups. Achieving high selectivity for the mono-chlorinated product can be difficult and may result in a mixture of starting material, desired product, and the di-chlorinated byproduct, necessitating careful purification.
Step 2.3: Chlorination to 2-(Chloromethyl)-6-(trichloromethyl)pyridine
The remaining hydroxymethyl group is first converted to a chloromethyl group, and then further chlorinated to a trichloromethyl group using a radical chlorination method as described in Step 1.1.
-
Experimental Protocol: 2-(Chloromethyl)-6-(hydroxymethyl)pyridine is first treated with an excess of thionyl chloride to convert the hydroxyl group to a chloromethyl group. The resulting 2,6-bis(chloromethyl)pyridine is then subjected to radical chlorination with sulfuryl chloride and a radical initiator to yield 2-(chloromethyl)-6-(trichloromethyl)pyridine.
-
Causality: This two-step process first ensures the complete conversion of the remaining alcohol to a chloride. The subsequent radical chlorination proceeds as described previously, targeting the benzylic hydrogens of the remaining methyl group.
Step 2.4: Fluorination to this compound
The final step is the halogen exchange reaction on the trichloromethyl group to introduce the difluoromethyl functionality, similar to Step 1.2.
-
Experimental Protocol: 2-(Chloromethyl)-6-(trichloromethyl)pyridine is reacted with antimony trifluoride to yield the final product, this compound.
-
Causality: The fluorination with antimony trifluoride selectively targets the trichloromethyl group due to the higher reactivity of the C-Cl bonds in this group compared to the C-Cl bond of the chloromethyl group under the reaction conditions.
Cost-Benefit Analysis
| Factor | Pathway 1: Early Difluoromethylation | Pathway 2: Late Difluoromethylation |
| Starting Material Cost | 2,6-Lutidine is an inexpensive starting material.[7][8][9][10][11] | 2,6-Lutidine is an inexpensive starting material.[7][8][9][10][11] |
| Reagent Cost | Antimony trifluoride can be moderately expensive.[12][13][14][15] Sulfuryl chloride is relatively inexpensive.[16][17][18][19][20] Thionyl chloride is also readily available and affordable. | Potassium permanganate is inexpensive. Thionyl chloride and sulfuryl chloride are affordable. Antimony trifluoride is a significant cost contributor.[12][13][14][15] |
| Yield & Purity | Potentially higher overall yield due to fewer challenging selectivity steps. Purification of intermediates may be more straightforward. | The selective mono-chlorination in Step 2.2 is a critical and potentially low-yielding step, which could significantly impact the overall yield and require extensive purification. |
| Safety & Handling | Involves the use of highly corrosive and toxic reagents like sulfuryl chloride and thionyl chloride.[21][22][23][24][25] Antimony compounds are also toxic. Radical chlorination requires specialized equipment (UV lamp). | Also involves hazardous reagents like thionyl chloride and sulfuryl chloride.[21][22][23][24][25] The use of potassium permanganate generates manganese dioxide waste. Antimony compounds are toxic. |
| Environmental Impact | Use of chlorinated solvents and heavy metal reagents (antimony) requires careful waste management. Biocatalytic step is a significant green advantage. | Generates manganese waste if chemical oxidation is used. Use of chlorinated solvents and antimony trifluoride presents similar environmental challenges to Pathway 1. |
| Scalability | Generally more scalable due to more predictable and selective reactions. The biocatalytic step may require specialized fermentation equipment for large-scale production. | The selective mono-chlorination step poses a significant challenge for scalability and reproducibility, potentially leading to inconsistent yields and complex purification on a larger scale. |
Conclusion and Recommendation
Both proposed pathways offer viable, albeit challenging, routes to this compound.
Pathway 1 (Early Difluoromethylation) emerges as the more promising route for several key reasons:
-
Higher Predicted Overall Yield: By avoiding the difficult selective mono-chlorination step of Pathway 2, the overall yield is likely to be higher and more reproducible.
-
Simpler Purification: The intermediates in Pathway 1 may be easier to purify due to greater differences in their physical properties.
-
Greener Potential: The incorporation of a biocatalytic oxidation step significantly improves the environmental profile of this pathway.
Pathway 2 (Late Difluoromethylation) suffers from the critical drawback of the selective mono-chlorination step, which is likely to be low-yielding and difficult to control, especially on a larger scale. This would negatively impact the overall cost-effectiveness of the synthesis due to lower throughput and increased purification costs.
For researchers and drug development professionals, Pathway 1 represents a more robust and efficient strategy for the synthesis of this compound. While it involves the use of hazardous reagents, the steps are more conventional and higher-yielding, making it a more practical choice for producing this valuable intermediate. The potential to integrate a biocatalytic step further enhances its appeal from a sustainability perspective. Further process optimization would be necessary to fine-tune reaction conditions and maximize yields for any large-scale production.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 3. US3412095A - Chlorination of alkyl pyridines - Google Patents [patents.google.com]
- 4. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 7. indiamart.com [indiamart.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2,6-Lutidine price,buy 2,6-Lutidine - chemicalbook [chemicalbook.com]
- 10. 2,6-Lutidine, 99% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 2,6-Lutidine, 99% 2.5 L | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. m.indiamart.com [m.indiamart.com]
- 13. strem.com [strem.com]
- 14. Antimony trifluoride, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. Antimony(III) fluoride, 99+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. dir.indiamart.com [dir.indiamart.com]
- 17. Sulfuryl chloride, 97% 1 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 18. Sulfuryl chloride, 98.5% 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. Sulfuryl chloride 97 7791-25-5 [sigmaaldrich.com]
- 20. Sulfuryl chloride price,buy Sulfuryl chloride - chemicalbook [m.chemicalbook.com]
- 21. nj.gov [nj.gov]
- 22. lanxess.com [lanxess.com]
- 23. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 24. fishersci.com [fishersci.com]
- 25. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
As researchers and drug development professionals, our work with novel chemical intermediates like 2-(Chloromethyl)-6-(difluoromethyl)pyridine is fundamental to discovery. However, with the power of these reactive molecules comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety principles and regulatory standards. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Hazard Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure—a halogenated pyridine—allows us to infer a hazard profile from analogous compounds. Halogenated organic compounds, particularly pyridines, are often toxic, environmentally persistent, and can release hazardous gases upon decomposition.[1][2]
Anticipated Hazard Profile:
| Hazard Category | Anticipated Risk & Rationale | GHS Hazard Statements (Inferred) |
| Acute Toxicity | High. Similar compounds are fatal or toxic if swallowed, inhaled, or in contact with skin.[3] The pyridine ring and halogen functional groups contribute to this toxicity. | H300/H301 (Fatal/Toxic if swallowed), H312 (Harmful in contact with skin), H331 (Toxic if inhaled) |
| Skin/Eye Irritation | High. Chlorinated and fluorinated organics can be corrosive or irritating to skin and mucous membranes.[1][4] | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Respiratory Irritation | High. Vapors or dusts can irritate the respiratory tract.[4] | H335 (May cause respiratory irritation) |
| Environmental Hazard | High. Halogenated compounds can be toxic to aquatic life with long-lasting effects.[2] Proper disposal is critical to prevent environmental release.[5] | H410/H412 (Very toxic/Harmful to aquatic life with long lasting effects) |
| Reactivity | Moderate. Incompatible with strong oxidizing agents, acids, and bases.[2] Thermal decomposition can produce highly toxic fumes like hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[2][3] | Not applicable |
This assessment dictates that this compound must be treated as a hazardous substance, requiring stringent controls from handling through final disposal.
Immediate Safety & Engineering Controls
To mitigate the risks identified above, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is non-negotiable.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling, including weighing, transferring, and preparing waste, must be conducted in a properly functioning and certified chemical fume hood.[6][7] This is critical to prevent inhalation of potentially toxic vapors or aerosols.[3]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance of the handling area.[6][8]
Personal Protective Equipment (PPE): Your Last Line of Defense
Proper PPE is essential to prevent dermal, ocular, and respiratory exposure.[9]
-
Hand Protection: Wear double gloves. An inner nitrile glove with an outer, chemical-resistant glove (e.g., Viton™ or butyl rubber) is recommended for handling halogenated solvents.[10] Always consult the glove manufacturer's compatibility chart.[9]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3][11] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[1][3]
-
Body Protection: A flame-resistant lab coat must be worn at all times.[9] For larger quantities or tasks with a higher spill risk, a chemical-resistant apron is advised.[10]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required.[1] All personnel requiring respirators must be enrolled in a respiratory protection program.[6][10]
Waste Segregation and Collection Workflow
Proper segregation of hazardous waste at the source is the most critical step in the disposal process. It prevents dangerous reactions, protects waste handlers, and ensures compliance. Do not mix incompatible waste streams.[9][12]
The following diagram outlines the decision-making process for segregating waste streams containing this compound.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
Direct chemical treatment of this compound in the lab is not recommended due to its hazardous nature and the potential for creating even more dangerous byproducts. The standard and safest procedure is to prepare the waste for collection by a licensed professional waste disposal service.[3]
Objective: To safely collect, containerize, and label all waste streams containing this compound for professional disposal.
Materials:
-
Appropriate waste containers (e.g., high-density polyethylene or glass for liquids, puncture-resistant containers for solids).[7][10]
-
Hazardous waste labels.
-
Funnels for liquid transfer.
-
Spill containment trays.
Procedure:
Step 1: Container Preparation
-
Select a chemically compatible waste container that is in good condition and has a secure, screw-top lid.[12]
-
Before adding any waste, affix a properly completed hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents).[12] Do not use abbreviations or chemical formulas.[12]
-
Place the container in a designated satellite accumulation area, preferably within a secondary containment tray.[6]
Step 2: Collecting Liquid Waste
-
Carefully pour liquid waste containing the compound into the designated "Halogenated Organic Liquid Waste" container using a funnel to prevent spills.[12]
-
Do not fill the container beyond 80% capacity to allow for vapor expansion.[13]
-
After adding waste, securely close the container lid. Waste containers must remain closed at all times except when actively adding waste.[12]
Step 3: Collecting Solid Waste
-
Collect all contaminated solid materials, such as gloves, paper towels, and silica gel, in a separate, clearly labeled "Halogenated Solid Waste" container.[13]
-
Ensure no free liquids are present in the solid waste container.
-
Securely seal the container after use.
Step 4: Decontamination of Glassware
-
Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone).
-
The first rinse (the "prerinse") is considered acutely hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.
-
Subsequent rinses can be collected similarly. Do not dispose of any rinseate down the drain.[7][10]
Step 5: Awaiting Disposal
-
Store the sealed and labeled waste containers in a cool, dry, well-ventilated area away from incompatible materials.[6][7]
-
Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company in a timely manner.[3] Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[14]
Emergency Response
Spill Response:
-
Small Spill (manageable by trained personnel): Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[10][15] Sweep up the material, place it in a sealed container, and label it as hazardous waste.[3]
-
Large Spill: Evacuate the area immediately. Alert others and contact your institution's emergency response team.[9]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[3][6] Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Call a poison control center or physician immediately.[14]
By adhering to these rigorous procedures, we can handle and dispose of this compound in a manner that ensures the safety of laboratory personnel and the protection of our environment.
References
- 1. oxy.com [oxy.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. CCOHS: Chlorine [ccohs.ca]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. se.tmu.ac.jp [se.tmu.ac.jp]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Safety and Handling Guide for 2-(Chloromethyl)-6-(difluoromethyl)pyridine
As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. This guide moves beyond a simple checklist to provide a deep, actionable framework for handling 2-(Chloromethyl)-6-(difluoromethyl)pyridine, a reactive chemical intermediate. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.
Core Hazard Assessment: Understanding the Risks
This compound is a substituted pyridine derivative. While specific toxicological data for this exact compound may be limited, its structural similarity to other halogenated pyridines necessitates a high degree of caution. Based on data from analogous compounds, we must assume it presents significant hazards.
The primary risks associated with chemicals in this class include:
-
Severe Irritation: Causes serious skin and eye irritation.[1] Direct contact can lead to chemical burns.[2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation, coughing, and wheezing.[1][2][3]
-
Toxicity: Many related compounds are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5]
Therefore, all handling procedures must be executed with the assumption that this compound is corrosive, toxic, and a respiratory irritant.
Mandatory Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable.[6] The rationale extends beyond simple barrier protection; it is about selecting the right materials to withstand chemical contact for a sufficient duration to allow for safe decontamination.
Summary of Required PPE
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face | Chemical splash goggles AND a full-face shield. | Goggles provide a seal against splashes, while the face shield protects against widespread facial contact. Standard safety glasses are insufficient. Must be worn at all times in the handling area.[1][4] |
| Hand | Butyl rubber or neoprene gloves. | These materials offer robust protection against pyridine and its derivatives. Nitrile gloves may offer insufficient protection for prolonged contact and are not recommended for pure pyridine.[7] Always double-glove and inspect for tears or punctures before use. |
| Body | Flame-resistant lab coat and a chemically resistant apron. | A standard lab coat should be worn and fully buttoned.[7] An apron provides an additional barrier against spills that could saturate the lab coat. |
| Respiratory | Certified Chemical Fume Hood. | All handling of the compound MUST occur within a properly functioning and certified chemical fume hood to prevent inhalation of volatile fumes.[6][7][8] |
Standard Operating Procedure for Safe Handling
This step-by-step protocol ensures that every interaction with the chemical is controlled and safe.
Step 1: Preparation and Pre-Handling Checks
-
Designate an Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7]
-
Verify Fume Hood Function: Check the fume hood's certification sticker and ensure the airflow monitor indicates normal operation before beginning work.
-
Assemble Materials: Place all necessary equipment (glassware, stir plates, reagents, and a dedicated waste container) inside the fume hood to minimize movement in and out of the workspace.
-
Emergency Equipment Check: Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[7][9]
-
Don PPE: Put on all required PPE as specified in the table above, ensuring gloves are pulled over the cuffs of the lab coat.
Step 2: Active Chemical Handling
-
Work Within the Hood: Keep the container of this compound and all manipulations at least 6 inches (15 cm) inside the fume hood sash.
-
Maintain Sash Position: Keep the fume hood sash as low as possible to maximize protection while allowing for comfortable manipulation.
-
Dispense Carefully: When transferring the chemical, use techniques that minimize the generation of aerosols or dust. Keep containers tightly closed when not in use.[1][6]
-
Avoid Incompatibilities: Store and handle away from strong oxidizing agents, acids, and bases.[1][7]
Step 3: Post-Handling Decontamination and Doffing PPE
-
Decontaminate Surfaces: Wipe down all surfaces inside the fume hood and any equipment used with an appropriate decontaminating solution.
-
Secure the Chemical: Ensure the primary container is tightly sealed and stored in a cool, dry, well-ventilated area.[1]
-
Doff PPE Correctly: Remove PPE in the reverse order it was put on, taking care to avoid touching the contaminated exterior. Remove the apron, then outer gloves. Remove the face shield and goggles. Finally, remove the lab coat and inner gloves.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Emergency Protocols: Immediate and Corrective Actions
Accidents require a swift and predetermined response.
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing without delay while moving to a safety shower.[9] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][8] Seek medical attention, especially if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air immediately.[1][8] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical assistance.[9]
-
Ingestion: Do NOT induce vomiting.[1][9] Rinse the mouth with water and contact a poison control center or seek emergency medical attention immediately.[4]
-
Small Spill (inside fume hood): Absorb the spill with an inert material like sand or vermiculite.[9] Collect the material into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Large Spill (outside fume hood): Evacuate the laboratory immediately. Alert others, secure the area, and contact your institution's emergency response team.[7]
Compliant Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[2]
-
Containerization: Collect all waste in a dedicated, compatible, and clearly labeled hazardous waste container.[7] The label should include the chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. All disposal must adhere to local, state, and federal regulations.[2]
Safe Handling Workflow Visualization
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nj.gov [nj.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
